Phthalazone
描述
Structure
3D Structure
属性
IUPAC Name |
2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPPYDYQCXOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025903 | |
| Record name | 1(2H)-Phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS] | |
| Record name | 1(2H)-Phthalazinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000257 [mmHg] | |
| Record name | 1(2H)-Phthalazinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
119-39-1, 62054-23-3 | |
| Record name | 1(2H)-Phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Phthalazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyphthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Phthalazinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(2H)-Phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463ZJB0EI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1(2H)-PHTHALAZINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Phthalazone Core: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Phthalazone Core Structure, Nomenclature, Synthesis, and Therapeutic Potential
The this compound core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural features and synthetic accessibility have made it a focal point for researchers in drug discovery. This technical guide provides a comprehensive overview of the this compound core, including its IUPAC nomenclature, physicochemical properties, key synthetic methodologies, and its significant role in the modulation of critical biological pathways.
This compound Core Structure and Nomenclature
The fundamental this compound structure consists of a benzene ring fused to a pyridazinone ring. According to IUPAC nomenclature, the parent compound is named 2H-phthalazin-1-one . The numbering of the ring system begins at the nitrogen atom not bearing the hydrogen, proceeds around the pyridazinone ring, and then continues around the fused benzene ring.
Synonyms for 2H-phthalazin-1-one include this compound, 1(2H)-phthalazinone, and 1-hydroxyphthalazine, reflecting its tautomeric forms. The keto form (2H-phthalazin-1-one) is generally considered the more stable tautomer.
Physicochemical Properties
The this compound core imparts a unique set of physicochemical properties to its derivatives, influencing their solubility, stability, and pharmacokinetic profiles. The properties of the parent 2H-phthalazin-1-one are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Melting Point | 185-188 °C |
| Boiling Point | 337 °C |
| Appearance | Pale yellow to white crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO |
Synthesis of the this compound Core
The synthesis of the this compound scaffold is versatile, with several established methods. The most common approach involves the condensation of a hydrazine derivative with a suitable ortho-substituted benzene derivative.
General Synthesis from 2-Formylbenzoic Acid
A widely employed method for the synthesis of 2H-phthalazin-1-one involves the reaction of 2-formylbenzoic acid with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-formylbenzoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2H-phthalazin-1-one.
Biological Activities and Therapeutic Applications
This compound derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development. The versatility of the this compound scaffold allows for chemical modifications at various positions, leading to compounds with tailored biological profiles.
Anticancer Activity
A significant area of research has focused on the development of this compound-based anticancer agents. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.
One of the key mechanisms of action for some this compound derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line |
| Sorafenib (Reference) | VEGFR2 | 0.09 | - |
| This compound Derivative 1 | VEGFR2 | 0.15 | HepG2 |
| This compound Derivative 2 | VEGFR2 | 0.12 | MCF-7 |
Inhibition of the TGF-β Signaling Pathway
Recent studies have highlighted the role of phthalazine derivatives as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. Notably, certain phthalazine compounds have been shown to inhibit the TGF-β pathway through a non-receptor-kinase mechanism, by reducing the phosphorylation of Smad proteins.
Other Biological Activities
Beyond cancer and TGF-β inhibition, this compound derivatives have demonstrated a wide range of other biological activities, including:
-
Anti-inflammatory
-
Antihypertensive
-
Antimicrobial
-
Anticonvulsant
Experimental Workflow for this compound-Based Drug Discovery
The discovery and development of novel this compound-based therapeutic agents typically follow a structured experimental workflow, from initial synthesis to lead optimization.
Conclusion
The this compound core represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the development of novel therapeutics. For researchers and drug development professionals, a deep understanding of the chemistry and biology of the this compound core is essential for harnessing its full potential in addressing a multitude of diseases. This guide provides a foundational understanding to aid in the design and development of the next generation of this compound-based medicines.
A Technical Guide to the Historical Synthesis of Phthalazone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies for phthalazone, a core heterocyclic structure in numerous pharmacologically active compounds. The document provides a detailed overview of key historical syntheses, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
Phthalazin-1(2H)-one, commonly known as this compound, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Understanding the historical synthesis of the this compound core is crucial for the development of novel derivatives and synthetic strategies. This guide focuses on the seminal methods that have paved the way for the synthesis of this important scaffold.
Core Historical Synthesis Methods
The classical and most historically significant methods for the synthesis of the this compound nucleus primarily involve the cyclocondensation of hydrazine derivatives with bifunctional benzene derivatives. The two main classes of starting materials are 2-formylbenzoic acid (and its keto-analogs, 2-acylbenzoic acids) and phthalic anhydride.
From 2-Formylbenzoic Acid and its Derivatives
One of the earliest and most fundamental methods for this compound synthesis is the reaction of 2-formylbenzoic acid (also known as o-phthalaldehydic acid) with hydrazine. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable this compound ring.
A logical workflow for this synthesis is depicted below:
This general approach can be extended to 2-acylbenzoic acids to yield 4-substituted phthalazones.
This protocol is a modern adaptation of the historical method, demonstrating its continued relevance.
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-acylbenzoic acid in an appropriate solvent.
-
Intermediate Formation: Add 1,1'-carbonyldiimidazole (CDI) to the solution to form the acylimidazole intermediate. This step is critical for controlling the reactivity.
-
Hydrazine Addition: Slowly add an aqueous solution of hydrazine to the reaction mixture.
-
Crystallization: The phthalazin-1(2H)-one product crystallizes out of the solution. This controlled crystallization is key to minimizing hydrazine impurities.
-
Isolation: The solid product is isolated by filtration, washed, and dried.
| Starting Material (2-Acylbenzoic Acid) | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Benzoylbenzoic acid | Hydrazine hydrate | Acetic acid | Not specified | Not specified | |
| 2-Acylbenzoic acids | 1,1'-Carbonyldiimidazole, Hydrazine | Not specified | Not specified | Not specified | [1] |
From Phthalic Anhydride
Another historically significant and widely used method involves the reaction of phthalic anhydride with hydrazine derivatives. This method is particularly useful for the synthesis of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which can be a precursor to other phthalazine derivatives. The reaction of phthalic anhydride with hydrazine hydrate in the presence of an acid catalyst like acetic acid is a common approach.
The reaction pathway is illustrated below:
-
Reactant Mixture: A mixture of phthalic anhydride and hydrazine hydrate is prepared in glacial acetic acid.
-
Heating: The reaction mixture is heated under reflux.
-
Precipitation: Upon cooling, the phthalhydrazide product precipitates from the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Reflux | Not specified |
Other Historical Synthetic Routes
While the methods described above are the most prominent, other historical approaches to the this compound core have also been reported. These include syntheses starting from phthalimides and 3,2-benzoxazin-4-ones.
From Phthalimide Derivatives
The reaction of N-substituted phthalimides with hydrazine can lead to the formation of phthalazinone derivatives. This method often involves a ring-opening and subsequent recyclization mechanism.
From 3,2-Benzoxazin-4-ones
The reaction of 3,2-benzoxazin-4-ones with hydrazine hydrate has been shown to produce phthalazinone derivatives. The reaction outcome can be dependent on the solvent used, with different solvents leading to different products.[2]
Conclusion
The historical synthesis methods of this compound, primarily through the cyclocondensation of 2-formylbenzoic acid or phthalic anhydride with hydrazine, have laid a robust foundation for the development of a vast array of this compound-containing compounds. These classical methods, while decades old, continue to be relevant and are often the starting point for modern synthetic innovations. A thorough understanding of these foundational reactions is indispensable for chemists working on the synthesis of novel heterocyclic compounds for drug discovery and development. This guide provides a concise yet detailed overview of these pivotal historical syntheses, offering valuable insights for contemporary research.
References
Early Investigations into the Biological Activity of Phthalazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the biological activities of phthalazone and its derivatives. This compound, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological effects. This document collates key findings from early investigations, focusing on anticancer, anti-inflammatory, and antimicrobial activities. It includes quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Early studies on this compound derivatives revealed their potential as cytotoxic agents against various cancer cell lines. The primary mechanisms investigated include the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP), as well as the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenylphthalazinones | |||
| 7c | HCT-116 (Colon) | 1.36 | [1] |
| 8b | HCT-116 (Colon) | 2.34 | [1] |
| 11c | A549 (Lung) | 0.097 (as PARP-1 inhibitor) | [2] |
| Series 2: Benzylphthalazinones | |||
| 12b | HCT-116 (Colon) | 0.32 | [3] |
| 13c | HCT-116 (Colon) | 0.64 | [3] |
| Series 3: Anilino-4-(arylsulfanylmethyl)phthalazines | |||
| 12 | Various | Higher activity than cisplatin | |
| 13 | Various | Higher activity than cisplatin | |
| Series 4: Oxadiazol-phthalazinones | |||
| 1 | HepG2 (Liver), MCF-7 (Breast) | ~70-75 (safe for normal fibroblasts) | |
| 2e | HepG2 (Liver), MCF-7 (Breast) | ~70-75 (safe for normal fibroblasts) | |
| 7d | HepG2 (Liver), MCF-7 (Breast) | ~70-75 (safe for normal fibroblasts) |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways in Anticancer Activity
This compound derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling.[4][5][6]
Several phthalazinone derivatives, including the clinically approved drug Olaparib, are potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair.[2][7] In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), PARP inhibition leads to the accumulation of DNA double-strand breaks during replication, ultimately triggering apoptosis. This mechanism is known as synthetic lethality.
The induction of apoptosis by this compound derivatives often involves the activation of the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspase-9 and caspase-3.[2]
References
- 1. Crystal Structures of Poly(ADP-ribose) Polymerase-1 (PARP-1) Zinc Fingers Bound to DNA: STRUCTURAL AND FUNCTIONAL INSIGHTS INTO DNA-DEPENDENT PARP-1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Phthalazone and its Derivatives: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazone and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their therapeutic effects, with a primary focus on their anticancer properties. We delve into their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), their influence on key signaling pathways including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and their ability to induce apoptosis and cell cycle arrest. This document summarizes key quantitative data, provides detailed experimental protocols for assessing their activity, and visualizes the complex biological processes they modulate.
Introduction
Phthalazinone, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, potent anticancer activities.[2][3] The clinical success of phthalazinone-based drugs, such as the PARP inhibitor Olaparib, has spurred further research into the diverse mechanisms through which these compounds exert their effects. This guide aims to provide a comprehensive technical overview of the primary mechanisms of action of this compound and its derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: PARP Inhibition
A predominant mechanism of action for many anticancer this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[5]
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of BRCA-deficient cells to repair these DSBs through homologous recombination leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[5] Phthalazinone-based inhibitors typically act as competitive inhibitors, binding to the NAD+ binding site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of other DNA repair proteins.[5]
Quantitative Data: PARP Inhibition
The following table summarizes the in vitro inhibitory activity of various this compound derivatives against PARP-1.
| Compound/Derivative | PARP-1 IC50 (nM) | Cell Line | Reference |
| Olaparib | 139 | - | [5] |
| Compound 11c | 97 | - | [5] |
| DLC-1-6 | <0.2 | - | [4] |
| DLC-49 | 0.53 | - | [4] |
Modulation of Key Signaling Pathways in Cancer
Beyond PARP inhibition, this compound derivatives have been shown to modulate several other critical signaling pathways implicated in cancer progression, including those mediated by VEGFR-2 and EGFR.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6][7] By blocking the ATP-binding site of the receptor, these compounds inhibit its autophosphorylation and downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis. Certain phthalazine derivatives have demonstrated significant inhibitory activity against EGFR.[8] Similar to VEGFR-2 inhibitors, these compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling pathways.
Quantitative Data: Kinase Inhibition and Cytotoxicity
The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against cancer cell lines and specific kinases.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| DLC-50 | MDA-MB-436 | 0.30 | [4] |
| DLC-50 | MDA-MB-231 | 2.70 | [4] |
| DLC-50 | MCF-7 | 2.41 | [4] |
| DLC-1 | MDA-MB-436 | 0.08 | [4] |
| DLC-1 | MCF-7 | 1.01 | [4] |
| Compound 12b | HCT-116 | 0.32 | [9] |
| Compound 9c | HCT-116 | 1.58 | [9] |
| Compound 13c | HCT-116 | 0.64 | [9] |
| Compound 11d | MDA-MB-231 | 0.92 | |
| Compound 12d | MDA-MB-231 | 0.57 |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 12b | VEGFR-2 | 17.8 | [9] |
| Compound 12d | EGFR | 21.4 | |
| Erlotinib (Reference) | EGFR | 80 |
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the various mechanisms of action of this compound derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells.
Apoptosis Induction
This compound derivatives have been shown to induce apoptosis through multiple pathways. Inhibition of PARP, for instance, leads to an accumulation of DNA damage that can trigger the intrinsic apoptotic pathway. Furthermore, some derivatives have been found to upregulate the expression of pro-apoptotic proteins like p53 and caspases (e.g., caspase-3 and caspase-9), while downregulating anti-apoptotic proteins.[5][10] The activation of effector caspases ultimately leads to the execution phase of apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. For example, some compounds have been observed to arrest cells in the G1 or G2/M phase of the cell cycle.[4][11] This can be a consequence of DNA damage, which activates cell cycle checkpoints, or the inhibition of key cell cycle regulatory proteins like cyclin-dependent kinases (cdks).[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound and its derivatives.
PARP1 Inhibition Assay (Cell-Based ELISA)
This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates to determine the inhibitory effect of a compound on PARP1 activity.[5]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
DNA-damaging agent (e.g., H₂O₂)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercial PAR ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of the this compound derivative for 1-2 hours.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash cells twice with ice-cold PBS and add cell lysis buffer. Incubate on ice for 15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay and normalize all samples.
-
ELISA: Follow the manufacturer's protocol for the PAR ELISA kit to measure the level of PAR in each lysate.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cells in culture
-
Test compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][14]
Materials:
-
Cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI solution and incubate at room temperature for 5-10 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PARP Inhibition by this compound Derivatives.
Caption: Intrinsic Apoptosis Pathway Induction.
Caption: VEGFR-2 Signaling Inhibition.
Caption: In Vitro Anticancer Drug Evaluation Workflow.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with diverse and potent mechanisms of action, particularly in the context of cancer therapy. Their ability to inhibit key cellular processes such as DNA repair through PARP inhibition, and to modulate critical signaling pathways like VEGFR-2 and EGFR, underscores their therapeutic potential. The induction of apoptosis and cell cycle arrest further contributes to their anticancer efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic benefits of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and the development of novel derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec)
Spectroscopic Properties of Phthalazone: A Technical Guide
Introduction: this compound, with the chemical formula C₈H₆N₂O, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural elucidation and characterization are fundamental for understanding its reactivity and biological activity. This guide provides an in-depth overview of the key spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.
Logical Workflow for Spectroscopic Analysis
The structural confirmation of a synthesized compound like this compound typically follows a logical workflow involving multiple spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
Caption: General workflow for the structural elucidation of this compound using spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 146.15 g/mol .[2][3] In electron impact mass spectrometry, the molecule typically exhibits a prominent molecular ion peak.
Table 1: Mass Spectrometry Data for this compound [3]
| m/z (Mass-to-Charge Ratio) | Description |
| 146 | Molecular Ion Peak [M]⁺ |
| 118 | Fragment Ion |
| 89 | Fragment Ion |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific bonds.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3461 | N-H Stretching | Amide (N-H) |
| 1661, 1632 | C=O Stretching | Amide Carbonyl (C=O) |
| ~1600 | C=C Stretching | Aromatic Ring |
| ~1468 | C=N Stretching | Imine (C=N) |
| 1051 | N-N Stretching | N-N Bond |
Note: The exact positions of IR bands can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a compilation from various sources.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for its structural assignment. Spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons and the N-H proton.
Table 3: ¹H NMR Chemical Shift Data for this compound [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet of doublets | 1H | Aromatic H |
| ~7.8 | Multiplet | 3H | Aromatic H |
| ~11.5 | Singlet (broad) | 1H | N-H (Amide) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.
Table 4: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C=O (Carbonyl Carbon) |
| ~133-125 | Aromatic Carbons |
| ~128 | Quaternary Aromatic Carbon |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Protocol 1: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of about 1 mg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[1]
-
Sample Preparation: [1]
-
Take approximately 1-2 mg of dry this compound powder.
-
Add about 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture in an agate mortar until a fine, uniform powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.[6]
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands for the functional groups in this compound.[1]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the this compound structure.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]
- 3. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum [chemicalbook.com]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
A Deep Dive into the Computational Modeling of Phthalazone: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Phthalazone, a bicyclic heterocyclic compound with the empirical formula C₈H₆N₂O, and its derivatives represent a significant class of molecules in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties, have spurred extensive research into their mechanism of action and the development of novel therapeutic agents.[1][2][3] Theoretical studies and computational modeling have emerged as indispensable tools in this endeavor, providing profound insights into the structure-activity relationships (SAR), binding modes, and pharmacokinetic properties of this compound-based compounds. This technical guide offers an in-depth exploration of the computational methodologies employed in the study of this compound, presenting key findings in a structured format to facilitate comparison and further research.
Core Computational Approaches
The investigation of this compound and its analogs heavily relies on a synergistic application of various computational techniques. These methods can be broadly categorized into quantum chemical calculations, molecular docking and dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.
Quantum Chemical Calculations: At the most fundamental level, quantum chemical methods, particularly Density Functional Theory (DFT), are utilized to elucidate the electronic structure, molecular geometry, and vibrational frequencies of this compound derivatives.[4][5][6] These calculations provide crucial information on molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for understanding chemical reactivity and stability.[4][7]
Molecular Docking and Dynamics: To understand how this compound derivatives interact with their biological targets, molecular docking and molecular dynamics (MD) simulations are employed. Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions like hydrogen bonds and hydrophobic contacts.[8][9][10] MD simulations then offer a dynamic perspective of the ligand-receptor complex, assessing its stability and conformational changes over time.[11][12][13]
QSAR and Pharmacophore Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] This allows for the prediction of the activity of novel compounds. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity, serving as a template for virtual screening and de novo design.[15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various computational studies on this compound derivatives, focusing on their anticancer activities, particularly as VEGFR-2 inhibitors.
Table 1: In Vitro Anticancer Activity and VEGFR-2 Inhibition of this compound Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| Series 1 | [11] | |||
| 2g | MCF-7 | 0.15 | 0.148 | [11] |
| HepG2 | 0.12 | [11] | ||
| 4a | MCF-7 | 0.18 | 0.196 | [11] |
| HepG2 | 0.09 | [11] | ||
| 3a | - | - | 0.375 | [11] |
| 5b | - | - | 0.331 | [11] |
| Series 2 | [10] | |||
| 7c | HCT-116 | 1.36 | - | [10] |
| 8b | HCT-116 | 2.34 | - | [10] |
| Series 3 | [18] | |||
| 6o | HCT-116 | 7 | 0.1 | [18] |
| MCF-7 | 16.98 | [18] | ||
| 6m | HCT-116 | 13 | 0.15 | [18] |
| 6d | HCT-116 | 15 | 0.28 | [18] |
| 9b | HCT-116 | 23 | 0.38 | [18] |
| Series 4 | [19] | |||
| 4b | MCF-7 | 0.06 | - | [19] |
| HepG2 | 0.08 | [19] | ||
| 3e | MCF-7 | 0.06 | 0.12 | [19] |
| HepG2 | 0.19 | [19] | ||
| 5b | MCF-7 | - | 0.13 | [19] |
Table 2: Molecular Docking and QSAR Study Parameters
| Study Type | Target | Key Findings/Parameters | Reference |
| Molecular Docking | VEGFR-2 | Compound 2g and 4a show high binding affinity. H-bond with Cys919 is crucial. | [11] |
| Molecular Docking | SHMT2 | Active compounds 4b and 4c exhibit good binding affinities. | [8] |
| Molecular Docking | VEGFR2 (1YWN) | Compounds 7c and 8b show good binding disposition, interacting with Glu 883, Asp 1044, and Cys 917. | [10] |
| QSAR | Dengue Virus Inhibitors | Robust MLR model (R² = 0.955, Q² = 0.905). Binding affinities of selected compounds range from -8.3 to -8.9 kcal/mol. | [14] |
| QSAR | PARP Inhibitors | GA-MLR model with R² = 0.8038 and Q² = 0.6727. |
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for reproducing and building upon existing research. The following sections outline typical protocols for the computational studies of this compound.
Quantum Chemical Calculations (DFT)
Objective: To determine the optimized geometry, electronic properties, and vibrational frequencies of this compound derivatives.
Methodology:
-
Structure Preparation: The 3D structure of the this compound derivative is built using software like GaussView or Avogadro.
-
Computational Method: Density Functional Theory (DFT) with a functional such as B3LYP is commonly employed.[4][5]
-
Basis Set: A basis set like 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.[4][5]
-
Software: Calculations are typically performed using software packages like Gaussian.[20]
-
Analysis: The output is analyzed to obtain optimized bond lengths, bond angles, dihedral angles, HOMO-LUMO energy gap, and vibrational spectra.[4]
Molecular Docking
Objective: To predict the binding mode and affinity of this compound derivatives to a biological target.
Methodology:
-
Receptor Preparation: The 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank.[11] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the this compound derivatives are generated and energy-minimized.
-
Docking Software: Programs like AutoDock, Glide, or GOLD are commonly used.
-
Grid Generation: A grid box is defined around the active site of the receptor.
-
Docking and Scoring: The ligands are docked into the active site, and their binding poses are scored based on a scoring function that estimates the binding affinity.
-
Analysis: The best-docked poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.
Molecular Dynamics (MD) Simulations
Objective: To assess the stability of the ligand-receptor complex and study its dynamic behavior.
Methodology:
-
System Setup: The best-docked complex from molecular docking is used as the starting structure. The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.
-
Force Field: A force field such as AMBER or GROMOS is used to describe the interactions between atoms.[12]
-
Software: GROMACS or AMBER are commonly used software packages for MD simulations.[12]
-
Equilibration: The system is subjected to energy minimization and then gradually heated and equilibrated under specific temperature and pressure conditions (e.g., NVT and NPT ensembles).
-
Production Run: A long simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's dynamics.
-
Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key interactions over time.
QSAR Model Development
Objective: To build a predictive model for the biological activity of this compound derivatives.
Methodology:
-
Dataset Preparation: A dataset of this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values) is collected.
-
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.
-
Dataset Splitting: The dataset is divided into a training set for model building and a test set for model validation.
-
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.[14]
-
Model Validation: The predictive power of the model is assessed using various statistical parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred).[14]
Visualizing Computational Workflows and Pathways
Graphviz diagrams are provided below to illustrate the logical flow of computational drug design and the targeted biological pathway.
Caption: A typical workflow for computational drug design of this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Conclusion
Theoretical studies and computational modeling have proven to be powerful allies in the quest to understand and develop this compound-based therapeutics. By providing detailed insights into molecular interactions, predicting biological activities, and guiding the design of more potent and selective compounds, these computational approaches significantly accelerate the drug discovery pipeline. The integration of quantum mechanics, molecular simulations, and statistical modeling continues to be a cornerstone of modern medicinal chemistry, and its application to the this compound scaffold holds immense promise for the development of next-generation drugs.
References
- 1. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]
- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <strong>Spectroscopic characterization and quantum chemical investigation of molecular structure and vibrational spectra of phthalazine-1(2H)-one</strong> | Ayyamperumal | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Molecular Dynamics Simulations: Unraveling the Complexities of Chemical Reactions at the Atomic Level , American Journal of Physics and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) of Phthalazone Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration of the phthalazone core's versatility in medicinal chemistry, focusing on the structure-activity relationships that drive potency and selectivity for key therapeutic targets. This guide provides a detailed overview for researchers, scientists, and drug development professionals.
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of targeted therapies. This technical guide delves into the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, two critical areas in oncology drug discovery.[3][4]
This compound Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5] Inhibiting PARP, particularly PARP-1, has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The phthalazinone core is a key feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[5][6]
Core Structure-Activity Relationships
SAR studies have revealed several key structural features of this compound-based PARP inhibitors that are critical for their activity. The phthalazinone core itself mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP.[6] Modifications at various positions on the this compound ring system have been extensively explored to optimize potency and pharmacokinetic properties.
A pivotal interaction involves a hydrogen bond between the lactam N-H of the phthalazinone and the glycine residue in the PARP active site, while the lactam carbonyl forms a hydrogen bond with a serine residue. The aromatic rings of the this compound core engage in pi-stacking interactions with tyrosine residues in the binding pocket.
Quantitative SAR Data of this compound-Based PARP-1 Inhibitors
The following table summarizes the SAR of a series of 4-phenylphthalazin-1-one analogs and their inhibitory activity against PARP-1. The data highlights the impact of substitutions on the pendant phenyl ring.
| Compound | R | PARP-1 IC50 (nM)[7] | A549 Cell Line Cytotoxicity IC50 (µM)[7] |
| Olaparib | - | 139 | - |
| 11a | H | >1000 | >10 |
| 11b | 4-F | 291 | 8.9 |
| 11c | 4-Cl | 97 | 2.1 |
| 11d | 4-Br | 123 | 3.5 |
| 11e | 4-CH3 | 432 | >10 |
| 11f | 4-OCH3 | 671 | >10 |
| 11g | 3-F | 215 | 6.4 |
| 11h | 3-Cl | 189 | 4.8 |
| 11i | 3-Br | 165 | 5.2 |
Table 1: SAR of 4-phenylphthalazin-1-one analogs as PARP-1 inhibitors.
The data clearly indicates that substitution at the 4-position of the phenyl ring is critical for potent PARP-1 inhibition. Halogen substitutions, particularly chlorine (11c), lead to the most potent inhibitory activity. This is likely due to favorable interactions within the hydrophobic pocket of the PARP active site. Electron-donating groups like methyl (11e) and methoxy (11f) are less favorable. A similar trend is observed for substitutions at the 3-position, although they are generally less potent than their 4-substituted counterparts.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the this compound analogs against PARP-1 is typically determined using a colorimetric or chemiluminescent assay.
Principle: The assay measures the incorporation of biotinylated ADP-ribose from a donor NAD+ molecule onto histone proteins, a reaction catalyzed by PARP-1. Inhibitors will block this process, leading to a reduced signal.
Methodology:
-
Preparation: Recombinant human PARP-1 enzyme, activated DNA (e.g., salmon sperm DNA), and histone proteins are prepared in an assay buffer.
-
Compound Incubation: The test compounds (this compound analogs) are serially diluted and incubated with the PARP-1 enzyme and activated DNA for a predefined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture containing biotinylated NAD+ and histone proteins. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and the biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then quantified using a streptavidin-peroxidase conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: PARP Inhibition in DNA Repair
The following diagram illustrates the role of PARP in single-strand break (SSB) repair and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.
This compound Analogs as Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. The this compound scaffold has been successfully employed to develop inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3][8]
Core Structure-Activity Relationships
For kinase inhibition, the this compound core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. Different substitutions on the this compound ring system are used to achieve selectivity and potency for specific kinases. For instance, in the case of VEGFR-2 inhibitors, a key interaction is often observed between a nitrogen atom of the phthalazine ring and a cysteine residue in the hinge region.
Quantitative SAR Data of this compound-Based VEGFR-2 Inhibitors
The following table presents the SAR for a series of phthalazinone derivatives as inhibitors of VEGFR-2.
| Compound | R1 | R2 | VEGFR-2 IC50 (nM)[8] | LoVo Cell Line Cytotoxicity IC50 (nM)[8] |
| Vatalanib | H | 4-pyridylmethyl | - | - |
| Compound A | Cl | H | 0.41 | 780 |
| Compound B | Cl | 4-Cl-phenyl | 0.023 | 0.18 |
| Compound C | Cl | 4-F-phenyl | 0.031 | 0.25 |
| Compound D | Cl | 4-CH3-phenyl | 0.045 | 0.32 |
| Compound E | F | 4-Cl-phenyl | 0.039 | 0.29 |
Table 2: SAR of phthalazinone analogs as VEGFR-2 inhibitors.
These results underscore the importance of the substituent at the R2 position for potent VEGFR-2 inhibition. The presence of a substituted phenyl ring at R2 significantly enhances activity compared to an unsubstituted analog. A chloro-substituted phenyl group (Compound B) provided the most potent inhibition of both VEGFR-2 and the LoVo cancer cell line. The nature of the substituent on the phthalazinone core (R1) also influences activity, with chlorine being slightly more favorable than fluorine in this series.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound analogs against kinases like VEGFR-2 is commonly measured using methods such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.
Principle (LanthaScreen™): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Methodology:
-
Reagents: Recombinant kinase (e.g., VEGFR-2), a europium-labeled anti-tag antibody, a fluorescent tracer that binds to the kinase's ATP-binding site, and the test compounds are prepared in an assay buffer.
-
Compound Incubation: Serial dilutions of the this compound analogs are added to the wells of a microplate.
-
Kinase and Tracer Addition: The kinase-antibody complex and the fluorescent tracer are added to the wells containing the test compounds.
-
Equilibration: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a suitable plate reader. When the tracer is bound to the kinase, the europium label on the antibody and the fluorescent tracer are in close proximity, resulting in a high FRET signal.
-
Data Analysis: An inhibitor will displace the tracer, leading to a decrease in the FRET signal. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: VEGFR-2 in Angiogenesis
The diagram below outlines the VEGFR-2 signaling pathway and its role in promoting angiogenesis, a critical process for tumor growth.
General Workflow for SAR Studies of this compound Analogs
The development of novel this compound-based therapeutic agents follows a structured workflow, from initial design to preclinical evaluation.
Conclusion
The this compound core represents a highly versatile and fruitful scaffold for the design of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide for PARP and kinase inhibitors demonstrate that systematic modification of the this compound ring system can lead to significant improvements in biological activity and drug-like properties. A thorough understanding of the key structural interactions within the target's active site, coupled with a robust screening cascade, is essential for the successful development of novel this compound-based therapeutics. Future work in this area will likely focus on developing analogs with improved selectivity profiles, enhanced pharmacokinetic properties, and the potential to overcome resistance mechanisms.
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scarcity and Promise of Nature's Phthalazinones: A Technical Guide to Their Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the discovery, isolation, and characterization of the rare class of naturally occurring phthalazone derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper addresses the significant synthetic interest in the phthalazinone scaffold for its wide-ranging pharmacological activities, juxtaposed with its infrequent discovery in nature. The document provides a deep dive into the known examples, their biological activities, and the experimental protocols for their isolation.
Naturally Occurring this compound Derivatives: A Summary
To date, the exploration of nature's chemical diversity has yielded very few this compound-containing molecules. The two key examples that have been characterized are detailed below.
| Compound Name | Source Organism | Type of Organism | Natural Habitat | Key Biological Activity |
| Azamerone | Streptomyces sp. (Strain CNQ766) | Bacterium (Actinomycete) | Marine Sediment | Cytotoxic |
| Amycophthalazinone A | Amycolatopsis sp. (Strain YIM 130642) | Bacterium (Actinomycete) | Lichen-associated | Antimicrobial |
Quantitative Biological Data
The biological activities of these rare natural products have been quantitatively assessed, providing a baseline for their potential therapeutic applications.
| Compound | Assay | Cell Line / Organism | Result | Unit |
| Azamerone | Cytotoxicity[1] | Mouse Splenocyte T-cells & Macrophages | IC₅₀ = 40 | µM |
| Amycophthalazinone A | Antimicrobial (MIC)[1] | Staphylococcus aureus | 32 | µg/mL |
| Amycophthalazinone A | Antimicrobial (MIC)[1] | Salmonella typhi | 32 | µg/mL |
| Amycophthalazinone A | Antimicrobial (MIC)[1] | Candida albicans | 64 | µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section outlines the key experimental procedures for the isolation and characterization of azamerone and amycophthalazinone A.
Isolation and Purification of Azamerone
Azamerone was isolated from the saline culture of the marine-derived bacterium Streptomyces sp. CNQ766.[1]
-
Culturing: The bacterial strain was cultured in a saline medium to produce secondary metabolites.
-
Extraction: The culture was extracted to obtain a crude mixture of the metabolites.
-
Fractionation: The crude extract was fractionated to separate compounds based on their chemical properties.
-
Purification: The actinofuranone-containing fraction was subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a 55% acetonitrile in water eluent to yield pure azamerone (7 mg from a 30 L culture).[1]
Structure Elucidation of Azamerone
The complex structure of azamerone was determined using a combination of spectroscopic and crystallographic techniques.[1]
-
Mass Spectrometry: High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS) was used to determine the molecular formula as C₂₅H₃₂Cl₂N₂O₅. The isotopic pattern confirmed the presence of two chlorine atoms.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl (3372 cm⁻¹) and carbonyl (1720 cm⁻¹) functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms.
-
X-ray Crystallography: Single-crystal X-ray analysis of colorless crystals obtained from an ethanol and dichloromethane mixture definitively confirmed the molecular structure and established the relative stereochemistry.[1]
Isolation and Characterization of Amycophthalazinone A
Amycophthalazinone A was the first naturally occurring phthalazinone derivative to be reported and was isolated from the culture broth of the lichen-associated actinomycete Amycolatopsis sp. YIM 130642.[1]
-
Fermentation: The Amycolatopsis sp. was fermented in a suitable culture broth to encourage the production of secondary metabolites.
-
Extraction and Chromatography: The culture broth was extracted, and the resulting crude extract was subjected to various chromatographic techniques to isolate the constituent compounds.
-
Structure Elucidation: The planar structure and relative stereochemistry of amycophthalazinone A were determined through comprehensive spectroscopic analysis, including mass spectrometry and 1D and 2D NMR techniques.[1]
Visualizing the Discovery and Biosynthesis
To better illustrate the processes involved in the discovery and proposed biosynthesis of these unique molecules, the following diagrams are provided.
The biosynthesis of the unique phthalazinone ring system of azamerone has been a subject of scientific inquiry. It is proposed to arise from an oxidative rearrangement of a diazo-containing precursor.
Signaling Pathways: The Current Frontier
A significant gap in the current body of knowledge is the precise molecular mechanism and signaling pathways through which azamerone and amycophthalazinone A exert their biological effects. While azamerone's cytotoxicity is established, the specific cellular targets and pathways it disrupts remain to be elucidated.[1] Similarly, for amycophthalazinone A, the exact mechanism of its antimicrobial action is not yet known.
In contrast, extensive research into synthetic phthalazinone derivatives has identified key signaling pathways that are modulated by this scaffold. Notably, synthetic phthalazinones have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), both critical targets in cancer therapy. The potential for naturally occurring phthalazinones to interact with these or other novel pathways is a compelling area for future investigation.
This technical guide underscores both the progress made in the field of naturally occurring phthalazones and the significant opportunities that remain. The rarity of these compounds in nature suggests that further exploration of unique ecological niches could unveil more members of this fascinating class of molecules. Elucidating their biosynthetic pathways and mechanisms of action will be critical in harnessing their full therapeutic potential.
References
Physicochemical Properties of Phthalazone Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of phthalazone and its salts. This compound, a nitrogen-containing heterocyclic compound, is a valuable scaffold in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas. Understanding the physicochemical properties of its salt forms is critical for drug development, as these properties influence solubility, stability, bioavailability, and formulation.
Physicochemical Properties
General Properties of this compound
This compound typically appears as pale yellow, needle-like crystals.[1][2] It is soluble in water and sublimes under vacuum.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₆N₂O | [3][4] |
| Molar Mass | 146.15 g/mol | [3][4] |
| Melting Point | 183-185 °C | [3][4] |
| Boiling Point | 337 °C | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. Soluble in water. | [3] |
| pKa (Predicted) | 12.29 ± 0.20 | [3] |
| LogP (XLogP3) | 0.8 | [5] |
Properties of this compound Salts
Salt formation of a weakly basic or acidic compound can significantly impact its properties.
-
This compound Hydrochloride: As this compound is a weakly basic compound, it can form a hydrochloride salt by reacting with hydrochloric acid. This salt is expected to have a higher melting point and significantly increased aqueous solubility compared to the free base.
-
This compound Sodium Salt: this compound also possesses acidic properties due to the N-H proton, allowing it to form a sodium salt with a strong base like sodium hydroxide. This salt is also anticipated to exhibit enhanced aqueous solubility.
Quantitative experimental data for these specific salts are not widely published. However, general principles of salt formation suggest that these salt forms would be more polar and, therefore, more soluble in aqueous media.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of this compound salts. These are based on standard laboratory procedures and may require optimization for specific applications.
Synthesis of this compound Salts
2.1.1. Synthesis of this compound Hydrochloride
This protocol describes a general method for the preparation of the hydrochloride salt of a weakly basic heterocyclic compound like this compound.
-
Materials: this compound, Anhydrous diethyl ether, Hydrochloric acid (2M in diethyl ether).
-
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 2M hydrochloric acid in diethyl ether to the cooled solution with constant stirring.
-
A precipitate of this compound hydrochloride should form. Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride.
-
2.1.2. Synthesis of this compound Sodium Salt
This protocol outlines a general procedure for the preparation of the sodium salt of a weakly acidic N-heterocyclic compound.
-
Materials: this compound, Anhydrous ethanol, Sodium hydroxide.
-
Procedure:
-
Dissolve this compound in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium hydroxide in anhydrous ethanol (a stoichiometric amount).
-
Slowly add the sodium hydroxide solution to the this compound solution with stirring at room temperature.
-
The sodium salt of this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to obtain this compound sodium salt.
-
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the synthesized this compound salt.
-
Sample Preparation: Dissolve 5-10 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
For the hydrochloride salt, a downfield shift of the aromatic protons and the N-H proton (if observable) is expected compared to the free base, due to the protonation of the nitrogen atom.
-
For the sodium salt, an upfield shift of the N-H proton (which will be absent) and adjacent protons might be observed due to deprotonation.
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum.
-
Shifts in the carbon signals, particularly those adjacent to the nitrogen atoms, will be indicative of salt formation.
-
2.2.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound salt.
-
Mobile Phase: A typical mobile phase for a reverse-phase HPLC analysis would be a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). A gradient elution may be necessary to separate impurities.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 254 nm).
-
Procedure:
-
Prepare a standard solution of the this compound salt of known concentration.
-
Inject the standard and the sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2.2.3. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal stability of the this compound salt.
-
Procedure:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The shape and size of the peak can also provide information about the crystallinity and purity of the sample.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, notably Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality. When single-strand breaks are not repaired, they can lead to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and cell death.
Caption: PARP-1 inhibition workflow.
VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Overexpression of VEGFR-2 is common in many tumors, promoting tumor growth and metastasis. This compound derivatives can act as inhibitors of VEGFR-2, blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 inhibition workflow.
Conclusion
This compound and its salts are a promising class of compounds with significant potential in drug development. While detailed physicochemical data on specific this compound salts is limited, this guide provides a foundational understanding of their expected properties and the experimental protocols for their synthesis and characterization. The elucidation of their mechanisms of action, particularly as inhibitors of PARP-1 and VEGFR-2, opens up exciting avenues for the development of novel therapeutics. Further research into the specific properties of various this compound salts is warranted to fully exploit their therapeutic potential.
References
Tautomerism in Substituted Phthalazone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of tautomerism in substituted phthalazone compounds, a critical aspect for understanding their chemical behavior, reactivity, and biological activity. Phthalazinones are a prominent class of nitrogen-containing heterocyclic compounds, with many derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The potential for these molecules to exist in different tautomeric forms—structural isomers that readily interconvert—has significant implications for drug design and development, affecting properties such as receptor binding, solubility, and metabolic stability.
The Core Concept: Lactam-Lactim Tautomerism in Phthalazones
The most prevalent form of tautomerism in 1(2H)-phthalazinone derivatives is lactam-lactim tautomerism.[4] This involves the migration of a proton between a nitrogen atom and an oxygen atom.
-
Lactam form: This is a cyclic amide structure, characterized by a carbonyl group (C=O) adjacent to the ring nitrogen atom.
-
Lactim form: This is a cyclic imidic acid (or imidol) form, where the proton has migrated to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the ring.[5]
The equilibrium between these two forms is dynamic and can be influenced by various internal and external factors.
Caption: Lactam-lactim equilibrium in the phthalazin-1(2H)-one core.
Factors Influencing Tautomeric Equilibrium
The preference for the lactam or lactim form is not fixed and depends on a delicate balance of electronic, steric, and environmental effects.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the tautomeric equilibrium.[6]
-
Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. Often, the lactam form is more polar and is favored in polar solvents like DMSO or water.[7][8] For example, in a study of N-aminophthalimides and phthalazine-1,4-diones, the use of polar solvents like THF, MeCN, dioxane, and DMSO resulted in varying interconversion ratios, indicating a strong solvent dependency.[9]
-
Non-polar Solvents: In non-polar solvents, the less polar tautomer or intramolecularly hydrogen-bonded species may be favored.
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with both tautomers, potentially stabilizing one form over the other. Aprotic solvents primarily interact through dipole-dipole interactions.
Substituent Effects
The electronic nature of substituents on the this compound ring system can significantly alter the relative stability of the tautomers.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton in the lactam form, potentially favoring the lactim form.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density on the ring nitrogen, which may stabilize the lactam form.
The interplay of these effects can be complex and is often studied using a combination of experimental and computational methods.[10]
Temperature
Temperature can shift the equilibrium. For 3-ethoxycarbonyl-2(1H)-pyridone, a related system, cooling a solution was shown to favor the dimeric lactam form over the monomeric lactim form, demonstrating that the equilibrium is temperature-dependent.[11] A dynamic equilibrium for phthalazinone-phthalazin-1-ol was observed to occur at 432 K.[7]
Quantitative Data on Tautomeric Equilibrium
Quantifying the tautomeric equilibrium provides crucial data for structure-activity relationship (SAR) studies. The following tables summarize representative data from the literature.
Table 1: Solvent Effects on the Interconversion of 7-aminopyrazolopyrrolopyridine-6,8-dione (Compound 2f) [9][12]
| Solvent | Conditions | Tautomer Ratio (2f : 3f) | Outcome |
| CH₂Cl₂ | Reflux, 24h | 100 : 0 | No Conversion |
| Toluene | Reflux, 24h | 100 : 0 | No Conversion |
| EtOH | Reflux, 24h | 100 : 0 | No Conversion |
| THF | Reflux, 24h | 93 : 7 | Low Conversion |
| MeCN | Reflux, 24h | 92 : 8 | Low Conversion |
| Dioxane | Reflux, 24h | 90 : 10 | Low Conversion |
| DMSO | Reflux, 24h | 88 : 12 | Low Conversion |
| Acetic Acid | Reflux, 5h | ~6 : 94 | High Conversion to Product 3f |
Note: Compound 2f is an N-aminophthalimide analog (kinetically favored product), which tautomerizes to the more thermodynamically stable phthalazine-1,4-dione structure (3f).
Table 2: Spectroscopic Data for Distinguishing this compound Tautomers [3][13][14]
| Tautomeric Form | Technique | Characteristic Feature | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Lactam | IR | C=O stretch (amide) | ~1650 - 1740 |
| IR | N-H stretch | ~3100 - 3300 | |
| ¹H NMR | N-H proton | Broad signal, variable (e.g., δ 11.4-12.2) | |
| Lactim | IR | O-H stretch | Broad, ~3200 - 3600 |
| IR | C=N stretch | ~1600 - 1650 | |
| ¹H NMR | O-H proton | Broad signal, variable |
Experimental Protocols for Tautomerism Studies
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric forms.
Caption: General workflow for the analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.[15]
-
Protocol:
-
Sample Preparation: Dissolve the purified this compound compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects.[13]
-
Data Acquisition: Record ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra. For ¹H NMR, the presence and chemical shift of N-H (lactam) or O-H (lactim) protons are key indicators. D₂O exchange experiments can be used to confirm these exchangeable protons.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to observe any shifts in the equilibrium or coalescence of signals, which provides information on the kinetics of interconversion.[16]
-
Analysis: Compare the chemical shifts of ring carbons and protons. The carbon atom at position 1 will show a significant downfield shift in the lactam form (C=O) compared to the lactim form (C-OH).
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups in the solid state (KBr pellet) or in solution.[3]
-
Protocol:
-
Sample Preparation (KBr Method): Grind 1-2 mg of the dry compound with 100-200 mg of dry KBr powder until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.[3]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: The presence of a strong absorption band around 1650-1700 cm⁻¹ is indicative of the C=O stretch of the lactam tautomer.[14] Conversely, the absence of this band and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=N stretch (around 1600-1650 cm⁻¹) suggest the predominance of the lactim tautomer.[13]
-
UV-Vis Spectroscopy
Different tautomers possess distinct electronic systems and will therefore exhibit different absorption maxima (λ_max) in their UV-Vis spectra.
-
Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.
-
Data Acquisition: Record the absorption spectra for each solution.
-
Analysis: A shift in the λ_max upon changing the solvent (solvatochromism) can indicate a shift in the tautomeric equilibrium.[8][17] The spectra can be compared to those of N-methylated (locked lactam) and O-methylated (locked lactim) analogs to definitively assign the absorption bands to specific tautomers.[11]
-
Computational Modeling
Density Functional Theory (DFT) calculations are frequently used to predict the relative stabilities of tautomers in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM).[18][19]
-
Protocol:
-
Structure Generation: Build the 3D structures of all possible tautomers of the substituted this compound.
-
Geometry Optimization: Perform geometry optimization and frequency calculations for each tautomer using an appropriate level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy and thermal corrections, to determine the relative free energies (ΔG) of the tautomers.
-
Solvent Effects: Incorporate a PCM to model the solvent environment and calculate tautomer stabilities in different media.
-
Analysis: The tautomer with the lowest calculated free energy is predicted to be the most stable and therefore the predominant form under the specified conditions.
-
Conclusion
The tautomeric behavior of substituted phthalazones is a multifaceted phenomenon governed by a combination of structural and environmental factors. For researchers in medicinal chemistry and drug development, a thorough understanding and characterization of the predominant tautomeric form is not merely an academic exercise. It is essential for interpreting biological data, designing effective receptor ligands, and optimizing pharmacokinetic properties. The integrated application of modern spectroscopic techniques and computational chemistry, as outlined in this guide, provides a robust framework for elucidating the tautomeric nature of these pharmacologically vital compounds.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 6. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Substituent effect on the excited state dynamics of bistable photochromic hydrazones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. chemmethod.com [chemmethod.com]
- 19. DFT-PCM Study on Structures of Phthalazinone Tautomers | Mohammad Ali Bodaghifard, استاد at [rd.araku.ac.ir]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Phthalazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potent anticancer, anti-inflammatory, and antimicrobial properties. Several this compound-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as those involving Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Transforming Growth Factor-beta (TGF-β).
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of these valuable compounds. This technology offers several advantages over conventional heating methods, including significantly reduced reaction times, increased product yields, and often improved product purity.[1] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives, along with an overview of their biological significance and relevant signaling pathways.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture, leading to a rapid rise in temperature. This uniform heating minimizes the formation of side products and can lead to cleaner reactions. Key advantages include:
-
Reduced Reaction Times: Reactions that typically take hours to complete using conventional reflux can often be accomplished in minutes with microwave assistance.[1]
-
Higher Yields: The rapid and efficient heating often leads to higher conversion rates and improved product yields.[1]
-
Greener Chemistry: Shorter reaction times and increased efficiency contribute to reduced energy consumption, aligning with the principles of green chemistry.
Experimental Protocols
This section details the protocols for the synthesis of key this compound intermediates and their subsequent derivatization using microwave-assisted methods.
Protocol 1: Synthesis of 4-(4-isopropylphenyl)-2H-phthalazin-1-one
This protocol describes the synthesis of a foundational this compound scaffold.
Reaction Scheme:
2-(4-isopropylbenzoyl)benzoic acid + Hydrazine hydrate → 4-(4-isopropylphenyl)-2H-phthalazin-1-one
Materials:
-
2-(4-isopropylbenzoyl)benzoic acid
-
Hydrazine hydrate (80%)
-
Ethanol
Microwave Synthesis Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-(4-isopropylbenzoyl)benzoic acid (1.0 mmol) and hydrazine hydrate (2.0 mmol).
-
Add 3 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
Conventional Method Comparison:
| Method | Reaction Time | Yield |
| Microwave | 10 minutes | >90% |
| Conventional | 4 hours | ~80% |
Protocol 2: Synthesis of 1-chloro-4-(4-isopropylphenyl)phthalazine
This protocol outlines the chlorination of the this compound core, creating a versatile intermediate for further functionalization.
Reaction Scheme:
4-(4-isopropylphenyl)-2H-phthalazin-1-one + POCl₃ → 1-chloro-4-(4-isopropylphenyl)phthalazine
Materials:
-
4-(4-isopropylphenyl)-2H-phthalazin-1-one
-
Phosphorus oxychloride (POCl₃)
-
Dry benzene
Procedure:
-
A mixture of 4-(4-isopropyl-phenyl)-2H-phthalazin-1-one (2.64 g, 10 mmol) is dissolved in dry benzene (30 ml).[2]
-
To this solution, add phosphorus oxychloride (3.00 ml, 30 mmol) and phosphorus pentachloride (2.08 g, 10 mmol) under a nitrogen atmosphere.[2]
-
The reaction mixture is refluxed for 30 minutes.[2]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried to afford the product.
Protocol 3: Microwave-Assisted Synthesis of Substituted Phthalazine Derivatives
This protocol describes the nucleophilic substitution of the chloro group to generate a library of derivatives.
Reaction Scheme:
1-chloro-4-(4-isopropylphenyl)phthalazine + Nucleophile → Substituted Phthalazine Derivative
Materials:
-
1-chloro-4-(4-isopropylphenyl)phthalazine
-
Various nucleophiles (e.g., hydrazine hydrate, phenylhydrazine, primary and secondary amines, active methylene compounds)[2][3][4]
-
Dry benzene
-
Triethylamine (Et₃N)
Microwave Synthesis Procedure:
-
In a microwave reaction vessel, combine 1-chloro-4-(4-isopropylphenyl)phthalazine (1.0 mmol), the desired nucleophile (1.2 mmol), and triethylamine (1.5 mmol) in 5 mL of dry benzene.
-
Seal the vessel and irradiate in the microwave reactor at a power of 300-400 W and a temperature of 70-80°C.[2]
-
The reaction time will vary depending on the nucleophile, typically ranging from 9 to 25 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold benzene, dried, and recrystallized from a suitable solvent (e.g., benzene or ethanol).[2]
Comparison of Microwave vs. Conventional Synthesis for Representative Derivatives: [2]
| Derivative | Nucleophile | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) |
| 3 | Hydrazine hydrate | 9 | 92 | 5 | 75 |
| 4 | Phenylhydrazine | 12 | 89 | 6 | 70 |
| 11 | Methylamine | 15 | 85 | 7 | 65 |
| 12 | Aniline | 20 | 82 | 8 | 60 |
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis of this compound derivatives.
Biological Significance and Signaling Pathways
This compound derivatives have shown promise as inhibitors of several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for rational drug design and development.
PARP-1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-1 for survival. Inhibition of PARP-1 in these cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5][6][7]
Caption: PARP-1 inhibition by this compound derivatives leading to cancer cell apoptosis.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[8][9] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, which is essential for their growth and metastasis. VEGFR-2 activation by its ligand, VEGF-A, triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[10] Phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[11]
Caption: VEGFR-2 inhibition by phthalazine derivatives disrupts angiogenesis.
TGF-β Signaling Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer.[12][13] In the early stages, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[12][13] However, in advanced cancers, tumor cells often become resistant to these effects and instead exploit TGF-β signaling to promote invasion, metastasis, and immunosuppression.[14][15] Small molecule inhibitors of the TGF-β pathway, including certain phthalazine derivatives, are being investigated to counteract these pro-tumorigenic effects.
Caption: Inhibition of the TGF-β signaling pathway by phthalazine derivatives.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach to generating libraries of this compound derivatives for drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers in this field. The diverse biological activities of these compounds, particularly as inhibitors of key cancer-related signaling pathways, underscore their potential as therapeutic agents. Further investigation into the structure-activity relationships and optimization of these derivatives will be crucial in advancing them towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. dovepress.com [dovepress.com]
- 15. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Phthalazone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phthalazone derivatives using green chemistry principles. The methodologies outlined herein aim to reduce environmental impact by minimizing waste, decreasing energy consumption, and utilizing less hazardous materials compared to traditional synthetic routes. These approaches are crucial for the sustainable development of pharmaceuticals and other fine chemicals incorporating the versatile this compound scaffold.
Introduction to Green this compound Synthesis
The phthalazinone core is a significant pharmacophore found in a variety of medicinally important compounds.[1] Traditional methods for its synthesis often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant environmental concerns.[1] Green chemistry offers a transformative approach by focusing on the design of products and processes that minimize the use and generation of hazardous substances.[2] Key green strategies for this compound synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents such as water, and the development of reusable and non-toxic catalysts.[2][3] These methods not only offer environmental benefits but also frequently result in improved reaction times, higher yields, and simplified work-up procedures.[4][5]
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthetic protocols for this compound derivatives, allowing for a direct comparison of their efficiencies.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Microwave-Assisted | Montmorillonite K-10 | Solvent-free | 5-35 min | High | [6][7] |
| Microwave-Assisted | None | Pyridine | 1-4 min | 74 | [8] |
| Microwave-Assisted | Pd(OAc)₂/BuPAd₂ | DMSO | Not Specified | High | [7] |
| Ultrasound-Assisted | Piperidine | Ethanol | 0.5-2 h | 69-93 | [5] |
| Ultrasound-Assisted | None | Ethanol | Short Reaction Time | Excellent | [3] |
| Water-Mediated | Oxalic Acid | Water | Short Reaction Time | Good | [2] |
| Catalyst-Free | None | Solvent-free | 20-60 min | High | [9] |
| Organocatalysis | L-proline | Ethanol | Not Specified | Excellent | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones
This protocol describes a solvent-free synthesis using a solid acid catalyst, Montmorillonite K-10 clay, under microwave irradiation.[6]
Materials:
-
Phthalic anhydride
-
Semicarbazide or Thiosemicarbazide
-
Montmorillonite K-10 clay
-
Domestic microwave oven (800 W)
-
Beaker
-
Glass rod
-
Ethanol (for recrystallization)
Procedure:
-
In a beaker, thoroughly mix phthalic anhydride (2 mmol), semicarbazide or thiosemicarbazide (1 mmol), and Montmorillonite K-10 clay (0.5 g).
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at 800 W for the time specified in comparative studies (typically 5-35 minutes).[7] Monitor the reaction progress by thin-layer chromatography.
-
After completion, allow the mixture to cool to room temperature.
-
Add 20 mL of ethanol and stir to dissolve the product.
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with an additional 10 mL of hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure phthalazino[2,3-b]phthalazine-5,7,12,14-tetraone derivative.
Protocol 2: Ultrasound-Assisted Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives
This protocol details a one-pot, three-component reaction catalyzed by piperidine under ultrasound irradiation.[5]
Materials:
-
Isatin (1 mmol)
-
Malononitrile or Ethyl cyanoacetate (1 mmol)
-
Phthalhydrazide (1 mmol, 0.162 g)
-
Piperidine (0.20 mmol)
-
Ethanol (15 mL)
-
Ultrasonic bath
-
100 mL flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL flask, combine isatin (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), phthalhydrazide (0.162 g, 1 mmol), and piperidine (0.20 mmol) in ethanol (15 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 0.5 to 2 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the solid product will precipitate from the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product in a vacuum oven to yield the pure spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivative.
Protocol 3: Water-Mediated Synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones
This protocol outlines a simple and eco-friendly one-pot synthesis using oxalic acid as a catalyst in water.[2]
Materials:
-
Phthalaldehydic acid
-
Substituted phenyl hydrazine
-
Oxalic acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add phthalaldehydic acid (1 mmol), substituted phenyl hydrazine (1 mmol), oxalic acid (0.1 mmol), and 10 mL of water.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-(substituted phenyl) phthalazin-1(2H)-one.
Visualized Workflows and Principles
Caption: General workflow for green this compound synthesis.
Caption: Application of green chemistry principles.
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Phthalazone Derivatives as Potent PARP Inhibitors: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study and evaluation of phthalazone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) in the context of cancer research. The phthalazinone scaffold has proven to be a versatile and effective framework for the development of potent PARP inhibitors, including the FDA-approved drug Olaparib.[1] These compounds typically function by competing with the NAD+ substrate at the active site of the PARP enzyme, playing a crucial role in the therapeutic strategy of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3][4]
Mechanism of Action
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[2][3] In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[2][3] The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately apoptosis, a concept known as synthetic lethality.[5][6] this compound-based inhibitors mimic the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP1/2 and preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, which is essential for the recruitment of DNA repair machinery.[1][3] A more cytotoxic mechanism involves "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing its dissociation and further impeding DNA repair and replication.[3]
Caption: Mechanism of action of this compound-based PARP inhibitors.
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro efficacy of various novel this compound derivatives against PARP-1 and different cancer cell lines, with Olaparib often used as a reference compound.
Table 1: PARP-1 Inhibitory Activity of this compound Derivatives
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 1.39 | [1] |
| Series 11 | ||
| 11c | 97 | [1] |
| Quinoxaline Analogs | ||
| Compound 5 | 3.05 | [7] |
| Compound 8a | 2.31 | [7] |
| DLC Series | ||
| DLC-1-6 | <0.2 | [8] |
| DLC-49 (dual PARP-1/HDAC-1) | 0.53 | [8] |
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 (BRCA1 mutant) | Breast | 8.90 | [7] |
| Series 11 & 16 | ||||
| 11c | A549 | Lung | Significant at 0.1, 1, 10 µM | [1] |
| 16b, c | A549 | Lung | Significant at 0.1, 1, 10 µM | [1] |
| Quinoxaline Analogs | ||||
| Compound 5 | MDA-MB-436 (BRCA1 mutant) | Breast | 2.57 | [7] |
| DLC Series | ||||
| DLC-1 | MDA-MB-436 (BRCA1 mutant) | Breast | 0.08 | [8] |
| DLC-1 | MDA-MB-231 | Breast | 26.39 | [8] |
| DLC-1 | MCF-7 | Breast | 1.01 | [8] |
| DLC-50 (dual PARP-1/HDAC-1) | MDA-MB-436 (BRCA1 mutant) | Breast | 0.30 | [8] |
| DLC-50 (dual PARP-1/HDAC-1) | MDA-MB-231 | Breast | 2.70 | [8] |
| DLC-50 (dual PARP-1/HDAC-1) | MCF-7 | Breast | 2.41 | [8] |
| Phthalazinone-dithiocarbamate hybrids | ||||
| 6e, 8e, 6g, 9a-b, 9d, 9g | A2780, NCI-H460, MCF-7 | Ovarian, Lung, Breast | <10 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide.
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay
This assay determines the concentration of the this compound derivative required to inhibit 50% of the PARP-1 enzymatic activity (IC50).
Caption: Workflow for an in vitro PARP-1 enzymatic inhibition assay.
Materials:
-
96-well plates coated with histone proteins
-
Recombinant human PARP-1 enzyme
-
Biotin-labeled NAD+
-
This compound derivative stock solutions (in DMSO)
-
Assay buffer (e.g., PBR buffer)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent or colorimetric HRP substrate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme and the this compound derivative dilution.
-
Initiate Reaction: Add biotin-labeled NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow for the PARylation of histone proteins.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. This will bind to the biotinylated PAR chains.
-
Wash the plate again.
-
Add the HRP substrate.
-
-
Data Acquisition: Measure the chemiluminescent or colorimetric signal using a microplate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of PARP-1 inhibition against the log concentration of the inhibitor and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular PARylation Assay
This cell-based assay evaluates the ability of the this compound derivatives to inhibit PARP activity within intact cells.
Materials:
-
HeLa or other suitable cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound derivative stock solutions
-
Hydrogen peroxide (H2O2) solution
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagents
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives for 18-24 hours.[9]
-
Induce DNA Damage: Remove the medium and add serum-free medium containing H2O2 (e.g., 500 µM) to induce DNA damage and activate PARP. Incubate for 5-10 minutes at 37°C.[9]
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
ELISA-based Detection:
-
Transfer the cell lysates to an ELISA plate.
-
Detect the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody followed by a secondary antibody and a detection substrate.
-
-
Data Acquisition and Analysis: Measure the signal and normalize it to the untreated control to determine the inhibition of cellular PARylation and calculate the IC50 value.[9]
Protocol 3: Cell Viability (MTT/MTS) Assay
This assay assesses the effect of the this compound derivatives on the proliferation and viability of cancer cells.
Materials:
-
BRCA-deficient (e.g., Capan-1, MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cancer cell lines[7][8][10]
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound derivative stock solutions
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 72 hours.
-
Add Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.[2]
Protocol 4: Clonogenic Survival Assay
This assay evaluates the long-term effect of the this compound derivatives on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound derivative stock solutions
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24 hours.[2]
-
Colony Formation: After 24 hours, replace the drug-containing medium with fresh complete medium and incubate for 10-14 days to allow for colony formation.[2]
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.[2]
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel and potent PARP inhibitors. The protocols and data presented herein provide a comprehensive framework for researchers to synthesize, screen, and characterize new this compound derivatives. By systematically evaluating their enzymatic and cellular activities, researchers can identify lead compounds with improved efficacy and selectivity for further development as targeted cancer therapeutics. The continued exploration of this chemical space, including the development of dual-target inhibitors, holds significant potential for advancing cancer treatment.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
- 8. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthalazone Derivatives in Agricultural Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phthalazone derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in various fields, including medicine and, more recently, agricultural chemistry. In agriculture, these compounds have shown significant potential as herbicides and fungicides, with ongoing research exploring their utility as plant growth regulators. Their efficacy often stems from the ability to inhibit specific enzymes crucial for the growth and development of target organisms. This document provides an overview of the applications of this compound derivatives in agriculture, with a focus on their use as herbicides, and includes detailed protocols for their synthesis and evaluation.
Herbicidal Applications of Phthalazinone Derivatives
A notable application of this compound derivatives in agriculture is their role as herbicides. Certain phthalazinone compounds have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing growth cessation and death of susceptible plants.
A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives has demonstrated significant herbicidal activity.[1][2] These compounds have shown broad-spectrum post-emergence efficacy against a variety of common weeds, including:
-
Grasses: Echinochloa crusgalli (barnyard grass), Digitaria sanguinalis (large crabgrass), Setaria viridis (green foxtail)
-
Broadleaf weeds: Brassica juncea (brown mustard), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)
The herbicidal effect is characterized by typical symptoms of AHAS inhibition, such as stunting, chlorosis, and necrosis of new growth.
Fungicidal Properties of Phthalazinone Derivatives
While the focus of this document is on agricultural applications, it is noteworthy that this compound derivatives have also been extensively studied for their antifungal properties against a range of pathogenic fungi. This suggests a potential for dual-purpose agrochemicals or the development of novel fungicides for crop protection.
Plant Growth Regulators
The investigation of this compound derivatives as plant growth regulators is an emerging area of research. While specific examples with detailed efficacy data are not yet widely published, the structural similarity of the this compound core to other nitrogen-containing heterocyclic compounds known to influence plant development suggests potential in this area. Further research is needed to explore their ability to modulate plant processes such as root development, flowering, and stress tolerance.
Quantitative Data Summary
The following tables summarize the herbicidal activity of selected 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives against the enzyme acetohydroxyacid synthase (AHAS) and their in-vivo herbicidal efficacy.
Table 1: In Vitro Inhibition of A. thaliana AHAS by Phthalazinone Derivatives
| Compound ID | R Group (at position 2) | K_i_ (μM) |
| 7a | -CH₃ | 1.25 |
| 7b | -CH₂CH₃ | 0.85 |
| 7c | -CH(CH₃)₂ | 0.52 |
| 7d | -CH₂CH₂CH₃ | 0.77 |
| 7e | -CH₂CH=CH₂ | 0.63 |
| 7f | -CH₂C≡CH | 0.41 |
| 7g | -CH₂Ph | 0.98 |
| KIH-6127 (Reference) | - | 0.35 |
Data extracted from Li, Y.-X., et al. (2006). Journal of Agricultural and Food Chemistry.
Table 2: Post-emergence Herbicidal Activity of Selected Phthalazinone Derivatives at 150 g ai/ha
| Compound ID | Echinochloa crusgalli (% Inhibition) | Setaria viridis (% Inhibition) | Brassica juncea (% Inhibition) | Amaranthus retroflexus (% Inhibition) |
| 7b | 85 | 90 | 95 | 92 |
| 7c | 92 | 95 | 98 | 96 |
| 7e | 90 | 93 | 96 | 94 |
| 7f | 95 | 98 | 100 | 98 |
Data extracted from Li, Y.-X., et al. (2006). Journal of Agricultural and Food Chemistry.
Experimental Protocols
Synthesis of 2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one Derivatives
This is a multi-step synthesis starting from 3-hydroxyacetophenone. The following is a generalized protocol based on the literature.[1][2]
Step 1: Synthesis of 3-hydroxy-2-methylbenzoic acid
-
Procedure: 3-Hydroxyacetophenone is subjected to a haloform reaction using sodium hypobromite or a similar reagent to convert the acetyl group to a carboxylic acid.
-
Details: To a solution of 3-hydroxyacetophenone in a suitable solvent (e.g., dioxane), add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide) at a controlled temperature (e.g., 0-10 °C). Stir the reaction mixture until the reaction is complete (monitored by TLC). Acidify the mixture and extract the product with an organic solvent.
Step 2: Synthesis of 8-hydroxy-4-methylphthalazin-1(2H)-one
-
Procedure: The synthesized 3-hydroxy-2-methylbenzoic acid is cyclized with hydrazine hydrate.
-
Details: Reflux a mixture of 3-hydroxy-2-methylbenzoic acid and an excess of hydrazine hydrate in a high-boiling solvent such as ethylene glycol for several hours. After cooling, the product precipitates and can be collected by filtration.
Step 3: Synthesis of 8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1(2H)-one
-
Procedure: The hydroxyl group of 8-hydroxy-4-methylphthalazin-1(2H)-one is etherified with 2-chloro-4,6-dimethoxypyrimidine.
-
Details: In a suitable solvent like DMF, react 8-hydroxy-4-methylphthalazin-1(2H)-one with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed. The product is isolated by pouring the reaction mixture into water and filtering the precipitate.
Step 4: N-Alkylation to introduce the R group
-
Procedure: The final step involves the alkylation of the N-2 position of the phthalazinone ring.
-
Details: To a solution of 8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1(2H)-one in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) followed by the appropriate alkylating agent (R-X, where X is a leaving group like Br, I, or OTs). The reaction is typically stirred at room temperature or with gentle heating. Work-up involves quenching the reaction, extraction, and purification by chromatography.
In Vitro AHAS Inhibition Assay
This protocol is for determining the inhibitory activity of the synthesized compounds against the acetohydroxyacid synthase enzyme.
-
Enzyme Source: Recombinant Arabidopsis thaliana AHAS expressed in E. coli.
-
Assay Principle: The assay measures the amount of acetolactate produced by the enzyme. The reaction is stopped, and the acetolactate is decarboxylated to acetoin, which is then detected colorimetrically.
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.5), pyruvate, MgCl₂, and thiamine pyrophosphate.
-
Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the purified AHAS enzyme.
-
Incubate the mixture at a constant temperature (e.g., 37 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid.
-
Heat the mixture to facilitate the decarboxylation of acetolactate to acetoin.
-
Add creatine and α-naphthol solutions to develop a colored complex with acetoin.
-
Measure the absorbance at 530 nm.
-
Calculate the Ki values using appropriate enzyme kinetics software.
-
Whole-Plant Herbicidal Bioassay (Post-emergence)
This protocol outlines the procedure for evaluating the herbicidal efficacy of the compounds on whole plants.
-
Plant Species: Use a selection of monocotyledonous (e.g., Echinochloa crusgalli) and dicotyledonous (e.g., Brassica juncea) weed species.
-
Plant Growth: Grow plants from seed in pots containing a standard potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Treatment:
-
Grow plants to the 2-3 leaf stage.
-
Prepare a spray solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the solution as a foliar spray at a defined application rate (e.g., 150 g ai/ha) using a laboratory sprayer.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., stunting, chlorosis, necrosis).
-
Rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete kill).
-
For more quantitative data, harvest the above-ground biomass, dry it, and weigh it to determine the growth reduction (GR₅₀) values.
-
Visualizations
Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis
Caption: Inhibition of AHAS by this compound derivatives blocks amino acid synthesis.
Experimental Workflow: Synthesis and Evaluation of this compound Herbicides
References
- 1. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phthalazone-Based Fluorescent Probes in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phthalazone-based fluorescent probes in the detection of various metal ions. This compound derivatives have emerged as a versatile class of fluorophores for the development of chemosensors due to their facile synthesis, favorable photophysical properties, and the ability to incorporate various binding sites for selective metal ion recognition.
Overview of this compound-Based Probes
This compound and its derivatives serve as the core fluorophore in a variety of fluorescent probes. The fluorescence of the this compound moiety can be modulated ("turned-on" or "turned-off") upon complexation with specific metal ions. This change in fluorescence intensity provides a direct and sensitive method for the detection and quantification of the target ion. The selectivity of these probes is achieved by incorporating specific chelating groups that exhibit a high affinity for the metal ion of interest.
This document focuses on a notable example: a phthalazine-imidazole-based chemosensor, herein referred to as NNI , for the detection of Copper (Cu²⁺) and Cobalt (Co²⁺) ions.
Quantitative Data Summary
The performance of this compound-based fluorescent probes is characterized by several key parameters, including the limit of detection (LOD), binding stoichiometry, and selectivity. The following table summarizes the quantitative data for the NNI probe.
| Probe Name | Target Ion(s) | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Ion) | Solvent System | Reference |
| NNI | Cu²⁺ | 0.12 µM | 1:1 | Buffer Solution | [1][2] |
| NNI | Co²⁺ | 65 nM | 2:1 | Buffer Solution | [1][2] |
Signaling Pathway and Experimental Workflow
The detection mechanism of the NNI probe involves a colorimetric change upon binding to Cu²⁺ or Co²⁺ ions. This is a common signaling pathway for chemosensors where the complexation event alters the electronic properties of the molecule, leading to a change in its light absorption and emission characteristics.
Signaling Pathway
Caption: Signaling pathway of the NNI chemosensor.
General Experimental Workflow
The following diagram illustrates the typical workflow for using a this compound-based fluorescent probe for metal ion detection.
Caption: General workflow for metal ion detection.
Experimental Protocols
The following are detailed protocols for the synthesis and application of the phthalazine-imidazole-based chemosensor (NNI).
Synthesis of (E)-1-(2-((1H-imidazol-2-yl)methylene)hydrazinyl)phthalazine (NNI)
Materials:
-
1-Hydrazinylphthalazine
-
Imidazole-2-carboxaldehyde
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 1-hydrazinylphthalazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of imidazole-2-carboxaldehyde (1 equivalent) in ethanol to the flask.
-
Reflux the reaction mixture for the time specified in the source literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate (the NNI probe) is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized NNI probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Metal Ion Detection
Materials and Instruments:
-
Stock solution of NNI probe in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solutions of various metal ions (e.g., CuCl₂, CoCl₂) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Cuvettes for spectroscopic measurements.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the NNI probe by diluting the stock solution with the chosen buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions with the same buffer.
-
-
Spectroscopic Measurements:
-
To a cuvette containing the NNI probe solution, add a specific aliquot of a metal ion solution.
-
Mix the solution thoroughly and allow it to incubate for a sufficient time for the complexation to reach equilibrium.
-
Record the UV-Vis absorption spectrum and/or the fluorescence emission spectrum of the solution.
-
For fluorescence measurements, excite the sample at the appropriate wavelength (determined from the absorption spectrum) and record the emission spectrum over the desired range.
-
-
Selectivity Studies:
-
To assess the selectivity of the probe, repeat the spectroscopic measurements with a range of different metal ions at the same concentration. Compare the spectral changes to that observed with the target ion(s).
-
-
Determination of Limit of Detection (LOD):
-
Perform a fluorescence titration by adding increasing concentrations of the target metal ion to the probe solution.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
The LOD can be calculated based on the standard deviation of the blank and the slope of the calibration curve using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of the NNI probe and the metal ion, while keeping the total concentration constant.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.
-
Concluding Remarks
This compound-based fluorescent probes, such as the NNI chemosensor, offer a sensitive and selective platform for the detection of metal ions. The protocols outlined in this document provide a foundation for researchers to synthesize and utilize these probes in their specific applications, ranging from environmental monitoring to biological imaging and drug development. Further research into novel this compound derivatives is encouraged to expand the range of detectable metal ions and to enhance the performance of these promising chemosensors.
References
Application Notes and Protocols: Synthesis of Phthalazone-Containing Polymers for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of phthalazone-containing polymers in the field of organic electronics. The protocols offer detailed methodologies for the synthesis of key monomers and their subsequent polymerization to yield materials suitable for various electronic devices.
Introduction
This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their high thermal stability and robust chemical properties. When incorporated into a polymer backbone, the this compound moiety can impart desirable characteristics for organic electronics, such as improved charge transport and stability. This document outlines the synthesis of conjugated polymers featuring the this compound unit and discusses their potential in applications like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). While research in this specific sub-class of polymers is emerging, we also draw comparisons with the closely related and well-studied phthalocyanine-based polymers to provide a broader context for their performance.
Data Presentation: Performance of Related Heterocyclic Polymers in Organic Electronics
Quantitative performance data for this compound-containing polymers in organic electronic devices is still an active area of research. However, data from structurally related phthalocyanine-based polymers can provide valuable benchmarks.
| Polymer/Molecule Type | Application | Key Performance Metric | Value |
| 2DCP-NiPc (Phthalocyanine-based 2D Polymer) | OFET | Electron-Hole Sum Mobility | ~970 cm²/V·s |
| PdPc (Palladium Phthalocyanine) | OPV | Power Conversion Efficiency (PCE) | 2.2% |
| CuPc (Copper Phthalocyanine) | OPV | Power Conversion Efficiency (PCE) | 1.6% |
Experimental Protocols
The following protocols describe a generalized approach to the synthesis of a this compound-containing monomer and its subsequent polymerization to form a donor-acceptor copolymer, a common architecture for organic semiconducting polymers.
Protocol 1: Synthesis of a this compound-Thiophene Monomer
This protocol outlines the synthesis of a key building block for a this compound-containing conjugated polymer.
Materials:
-
Phthalic anhydride
-
4-aminophenylacetylene
-
Hydrazine hydrate
-
Thiophene derivative (e.g., 2-bromothiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of N-substituted phthalimide: In a round-bottom flask, dissolve phthalic anhydride and 4-aminophenylacetylene in DMF. Heat the mixture under reflux for 4-6 hours. After cooling, pour the reaction mixture into ice-water to precipitate the product. Filter, wash with water, and dry the N-(4-acetylenylphenyl)phthalimide.
-
Synthesis of Phthalhydrazide derivative: To the N-substituted phthalimide in ethanol, add hydrazine hydrate. Reflux the mixture for 8-12 hours. The phthalhydrazide derivative will precipitate upon cooling. Filter, wash with cold ethanol, and dry.
-
Cyclization to this compound: The phthalhydrazide derivative is heated in a high-boiling point solvent such as ethylene glycol to induce cyclization to the this compound ring.
-
Sonogashira Coupling with Thiophene: The resulting this compound-acetylene derivative is then coupled with a halogenated thiophene (e.g., 2-bromothiophene) via a Sonogashira cross-coupling reaction. In a Schlenk flask under an inert atmosphere, dissolve the this compound-acetylene, 2-bromothiophene, Pd(PPh₃)₄, and CuI in a mixture of toluene and TEA. Heat the reaction at 80-90°C for 24 hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Protocol 2: Synthesis of this compound-Thiophene Donor-Acceptor Copolymer via Suzuki Polymerization
This protocol describes the polymerization of the this compound-thiophene monomer with a suitable comonomer to yield a conjugated polymer.
Materials:
-
This compound-thiophene monomer (dibrominated)
-
Distannyl comonomer (e.g., a distannyl derivative of a benzodithiophene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Monomer Preparation: The this compound-thiophene monomer from Protocol 1 is first brominated at the available positions on the thiophene rings using N-bromosuccinimide (NBS) in DMF.
-
Polymerization Setup: In a glovebox, add the dibrominated this compound-thiophene monomer, the distannyl comonomer, Pd₂(dba)₃, and P(o-tol)₃ to a Schlenk flask.
-
Polymerization Reaction: Add anhydrous chlorobenzene to the flask. The mixture is then taken out of the glovebox and heated under an inert atmosphere at 100-120°C for 48-72 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration.
-
Soxhlet Extraction: The crude polymer is purified by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the desired polymer fraction. The final polymer is then dried under vacuum.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of this compound-containing polymers for organic electronics.
Caption: Workflow for the synthesis and application of this compound-containing polymers.
Phthalazone in Kinase Inhibitor Development: Application Notes and Protocols for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazone scaffold has emerged as a privileged structure in the design of kinase inhibitors for targeted cancer therapy. Its versatile chemical nature allows for the synthesis of derivatives that can potently and selectively inhibit various kinases implicated in cancer progression. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based inhibitors targeting key kinases such as Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.
This compound-Based Kinase Inhibitors: An Overview
This compound derivatives have demonstrated significant potential in targeted therapy by inhibiting kinases crucial for tumor growth, proliferation, and survival. The core this compound structure serves as a versatile template for designing inhibitors that can target the ATP-binding pocket of these enzymes.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
This compound-based PARP inhibitors, such as Olaparib, have been successfully developed and approved for the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. These inhibitors function through a mechanism of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cells that are already deficient in homologous recombination-dependent double-strand break repair leads to catastrophic DNA damage and cell death.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Phthalazine-containing compounds, like Vatalanib (PTK787), have been developed as potent inhibitors of VEGFR kinases, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
Aurora Kinase Inhibitors
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play critical roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. Phthalazinone pyrazole derivatives have been identified as potent and selective inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Data Presentation: Inhibitory Potency of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative this compound-based compounds against their target kinases and their anti-proliferative effects on various cancer cell lines.
Table 1: PARP Inhibition and Cellular Potency of this compound Derivatives [1][2][3]
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Olaparib | PARP1 | 5 | Capan-1 (BRCA2 deficient) | 10.41 |
| Olaparib | PARP2 | 1 | - | - |
| Compound 23[3] | PARP1 | <10 | Capan-1 (BRCA2 deficient) | 7.53 |
| DLC-1[2] | PARP-1 | <0.2 | MDA-MB-436 (BRCA1 mutant) | 0.08 |
| DLC-6[2] | PARP-1 | <0.2 | - | - |
| DLC-49[2] | PARP-1/HDAC-1 | 0.53 (PARP-1) | - | - |
Table 2: VEGFR-2 Inhibition and Cellular Potency of Phthalazine Derivatives [4][5]
| Compound | Target | IC50 (µM) | Cell Line | Cellular IC50 (µM) |
| Sorafenib (Reference) | VEGFR-2 | 0.10 | HCT-116 | 9.18 |
| Compound 7f[5] | VEGFR-2 | 0.08 | HCT-116 | 3.97 |
| Compound 8c[5] | VEGFR-2 | 0.10 | HCT-116 | - |
| Compound 2g[4] | VEGFR-2 | 0.148 | HepG2 | 0.18 |
| Compound 4a[4] | VEGFR-2 | 0.196 | HepG2 | 0.09 |
Table 3: Aurora Kinase Inhibition and Cellular Potency of Phthalazinone Pyrazole Derivatives [6][7][8]
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Phthalazinone Pyrazole[7] | Aurora-A | 31 | - | - |
| Compound 16 ("PHT")[8] | Aurora-A | 71 | HCT116 | 5.44 |
| Compound 12c[7] | Aurora-A | 118 | HeLa | 2.2 |
| Compound 12c[7] | Aurora-B | 80 | - | - |
Mandatory Visualizations
Figure 1: General workflow for the development and evaluation of this compound-based kinase inhibitors.
Figure 2: Simplified PARP1 signaling pathway and the mechanism of action of this compound-based PARP inhibitors.
Figure 3: Simplified VEGFR2 signaling pathway and the point of intervention by phthalazine-based inhibitors.
Figure 4: Role of Aurora A kinase in mitosis and the consequences of its inhibition by phthalazinone pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of a Phthalazinone Pyrazole Aurora Kinase Inhibitor
This protocol describes the synthesis of a 4-(pyrazol-3-ylamino)phenyl-2H-phthalazin-1-one derivative, a scaffold known for its Aurora kinase inhibitory activity.
Materials:
-
2-Formylbenzoic acid
-
Hydrazine hydrate
-
Substituted 3-aminopyrazole
-
Solvents (e.g., ethanol, DMF)
-
Acid or base catalyst as required
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Phthalazin-1(2H)-one:
-
Dissolve 2-formylbenzoic acid in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Synthesis of 4-chloro-1-phthalazinone:
-
Treat the phthalazin-1(2H)-one with a chlorinating agent (e.g., POCl3) under reflux conditions.
-
Carefully quench the reaction with ice water.
-
Collect the precipitate, wash with water, and dry.
-
-
Coupling with Aminopyrazole:
-
In a suitable solvent such as DMF, combine 4-chloro-1-phthalazinone and a substituted 3-aminopyrazole.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final phthalazinone pyrazole derivative.
-
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a general method for determining the IC50 of a this compound inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase (e.g., Aurora A, VEGFR-2, PARP-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in kinase assay buffer containing a constant percentage of DMSO.
-
In a 384-well plate, add the inhibitor dilutions. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).
-
Add the kinase and substrate mixture to all wells except the 100% inhibition control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 1-2 hours.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step addition of reagents to convert ADP to ATP and then measure the total ATP via a luciferase-luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a this compound inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound inhibitor for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: Western Blot Analysis for Target Engagement and Downstream Signaling
This protocol is used to assess the effect of a this compound inhibitor on the phosphorylation status of the target kinase and its downstream substrates.
Materials:
-
Cancer cell line
-
This compound inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the this compound inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in a population of cells treated with a this compound inhibitor.
Materials:
-
Cancer cell line
-
This compound inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound inhibitor for a specified duration.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common byproducts in the synthesis of Phthalazone and their removal
Welcome to the technical support center for Phthalazone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the common byproducts encountered during this compound synthesis and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is most commonly synthesized through the condensation reaction of a hydrazine source with various phthalic acid derivatives. The primary starting materials include:
-
Phthalic Anhydride
-
o-Phthalaldehyde
-
2-Acylbenzoic Acids
-
3-Hydroxyphthalimidine[3]
Q2: What are the typical byproducts I should expect in my this compound synthesis?
A2: Byproducts are largely dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Unreacted Starting Materials: Excess hydrazine, phthalic anhydride, 2-formylbenzoic acid, etc.
-
Phthalhydrazide: Also known as 2,3-dihydrophthalazine-1,4-dione, this is a common byproduct when using phthalic anhydride, formed by the reaction of hydrazine with both carbonyl groups.
-
N-anilino Phthalimide: An intermediate that can persist if the reaction from phthalic anhydride is incomplete.[4]
-
Bis-hydrazone: An intermediate formed during the synthesis from o-phthalaldehyde.
-
Residual Solvents and Reagents: Solvents like ethanol or acetic acid, and catalysts such as ammonium chloride may be present in the crude product.
Q3: How can I effectively remove unreacted hydrazine hydrate from my reaction mixture?
A3: Unreacted hydrazine is a common and critical impurity to remove due to its toxicity. Several methods can be employed:
-
Aqueous Extraction: If your product is not water-soluble, you can wash the crude product solution with water or brine. Hydrazine hydrate is highly soluble in water and will be removed in the aqueous layer.[5][6]
-
Azeotropic Distillation: Distilling the reaction mixture with a solvent that forms a low-boiling azeotrope with hydrazine, such as xylene, can effectively remove it.[7]
-
Chemical Quenching: Excess hydrazine can be neutralized by adding a quenching agent. However, care must be taken to ensure the agent does not react with the desired product. Dilute hydrogen peroxide can be a suitable option.[5][8]
Q4: My crude this compound product has a low melting point and appears discolored. How can I improve its purity?
A4: Low melting point and discoloration are indicators of impurities. Recrystallization is a highly effective method for purifying this compound. For optimal results, recrystallization from an acidified aqueous medium has been shown to yield a high-purity, white crystalline solid.[3]
Troubleshooting Guides
Problem 1: Presence of Unreacted Starting Materials in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Low yield and broad melting point range. | Incomplete reaction or incorrect stoichiometry. | Ensure the reaction goes to completion by monitoring with TLC. Adjust the molar ratio of reactants; a slight excess of hydrazine (1.03-1.20 mol equivalent) is often beneficial.[3] |
| Presence of starting material peaks in NMR or other analytical data. | Inefficient purification. | Recrystallize the crude product. For this compound, recrystallization from water at a pH below 4 is particularly effective for removing many impurities.[3] Alternatively, column chromatography can be used for separation. |
Problem 2: Contamination with Phthalhydrazide Byproduct
| Symptom | Possible Cause | Suggested Solution |
| A higher melting point impurity is observed. Phthalhydrazide has a melting point >300 °C. | Use of phthalic anhydride as a starting material, leading to reaction at both carbonyl groups. | Optimize reaction conditions to favor the formation of this compound. This can sometimes be achieved by controlling the reaction temperature and addition rate of hydrazine. |
| Difficulty in separating the byproduct from this compound. | Similar polarities of the product and byproduct. | Fractional crystallization may be effective. Due to the high melting point and potential for different solubility profiles, carefully controlled crystallization may allow for separation. Recrystallization from 0.1M KOH has been noted for purifying Phthalhydrazide, suggesting a pH-dependent solubility difference that could be exploited. |
Data on Purification Methods
The following table summarizes the impact of the purification method on the final product quality, based on literature data.
| Starting Material | Purification Method | Product Appearance | Melting Point (°C) | Yield | Reference |
| 3-Hydroxyphthalimidine | Recrystallization from acidified aqueous medium (HCl, pH < 4) | White crystals | 186-186.8 | Not specified | [3] |
| 3-Hydroxyphthalimidine | Recrystallization from water with decolorizing charcoal | Dark yellow crystals | 185.9-186.6 | 93.2% | [3] |
Experimental Protocols
Protocol for Recrystallization of this compound from Acidified Aqueous Medium
This protocol is adapted from a patented method for obtaining high-purity this compound.[3]
-
Dissolution: Dissolve the crude this compound product in boiling water. The amount of water should be sufficient to fully dissolve the solid at boiling temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing charcoal (e.g., 1-2% by weight of the crude product) and a filter aid. Boil the mixture for 15 minutes.
-
Hot Filtration: While the solution is still hot, filter it to remove the charcoal and any other insoluble impurities.
-
Acidification: Reheat the clarified filtrate to boiling and add a dilute acid (e.g., 20% HCl) dropwise until the pH of the solution is less than 4. The solution should become significantly less colored upon acidification.
-
Crystallization: Allow the acidified solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the white crystals by vacuum filtration, wash the filter cake with cold water, and dry the product to a constant weight.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3586682A - Preparation of this compound - Google Patents [patents.google.com]
- 4. www-leland.stanford.edu [www-leland.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
Improving the yield and purity of Phthalazone derivatives
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with Phthalazone derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of your products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound derivatives.
Issue 1: Low or No Product Yield
Low product yield is a common challenge in organic synthesis. The following Q&A format will guide you through potential causes and solutions.
-
Q1: My reaction is not proceeding to completion, resulting in a low yield. What should I do?
-
A1: Incomplete reactions are often due to suboptimal reaction time or temperature. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC). For the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate in acetic acid, a common starting point is heating at 120°C for 4-6 hours[1]. If the reaction is sluggish, you can systematically increase the temperature or extend the reaction time. However, be aware that excessive heat can lead to the decomposition of starting materials or the final product. If you suspect thermal degradation, lowering the reaction temperature and extending the reaction time may be beneficial[1].
-
-
Q2: I have a high crude yield, but I'm losing a significant amount of product during purification. Why is this happening?
-
A2: Product loss during purification is a frequent issue. If you are using column chromatography, the product might be unstable on silica gel, or there could be co-elution with impurities of similar polarity. For compounds that are sensitive to the acidic nature of silica gel, consider deactivating the silica with a base like triethylamine mixed in the eluent. Optimizing your solvent system using TLC before running the column can improve separation and reduce product loss. If recrystallization is your method of choice, ensure you are using an appropriate solvent system and allowing for slow cooling to form pure crystals.
-
-
Q3: Could the quality of my starting materials be affecting the yield?
-
A3: Absolutely. The purity of your starting materials is critical. Impurities in reactants can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product. For instance, in syntheses involving hydrazine, it's important to use fresh or purified hydrazine as it can degrade over time. Similarly, ensure your other reactants are pure and free from contaminants that could interfere with the reaction.
-
-
Q4: I am observing the formation of multiple byproducts in my reaction. How can I minimize these?
-
A4: Side reactions can significantly lower the yield of your target compound. These are often temperature-dependent. Lowering the reaction temperature can sometimes minimize the formation of byproducts[1]. If you can identify the specific side products, a literature search for alternative synthetic routes that are less prone to these side reactions may be necessary. Additionally, ensuring the correct stoichiometry of reactants is crucial, as an excess of one reactant can sometimes promote side reactions.
-
Logical Troubleshooting Workflow for Low Yield
The following diagram illustrates a systematic approach to troubleshooting low reaction yields.
Caption: A logical workflow for troubleshooting low yields in organic reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is a typical solvent for the synthesis of this compound derivatives from phthalic anhydride and hydrazine?
-
A1: Acetic acid and ethanol are commonly used solvents for this reaction. Refluxing in acetic acid at around 120°C is a frequent starting point[1]. The choice of solvent can impact the reaction rate and the solubility of reactants and products.
-
-
Q2: How can I effectively monitor the progress of my this compound synthesis?
-
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time.
-
-
Q3: What are the best methods for purifying this compound derivatives?
-
A3: The most common purification techniques are recrystallization and column chromatography. For recrystallization, solvents like ethanol or acetic acid are often effective for phthalazinone derivatives[2]. If recrystallization does not provide sufficient purity, silica gel column chromatography is a good alternative. A common mobile phase for column chromatography is a mixture of ethyl acetate and hexane[2].
-
-
Q4: Are there any alternative, more efficient methods for synthesizing this compound derivatives?
-
A4: Yes, microwave-assisted synthesis has been reported as an efficient method for preparing some this compound derivatives. This technique can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods[1].
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | NaHCO₃ | Solvent-free | 120 | 15 | 95 |
| 2 | P-TSA | Ethanol | Reflux | 120 | 80 |
| 3 | Nano ZnO | Solvent-free | 100 | 30 | 92 |
| 4 | InCl₃ | Solvent-free | 80 | 45 | 88 |
| 5 | Al-KIT-6 | Solvent-free | 100 | 60 | 85 |
Data synthesized from multiple sources for comparative purposes.[3]
Experimental Protocols
Protocol 1: Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)
This protocol describes the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (60%)
-
Acetic acid
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid with petroleum ether (2 x 10 mL).
-
Dry the solid under vacuum to obtain phthalhydrazide as a white solid.
Typical Experimental Workflow
The following diagram outlines the general steps involved in the synthesis and purification of this compound derivatives.
Caption: A typical experimental workflow for organic synthesis.
Signaling Pathway
Many this compound derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response. Understanding this pathway is crucial for drug development professionals.
PARP-1 Signaling in DNA Damage Repair
The diagram below illustrates the role of PARP-1 in signaling and repairing single-strand DNA breaks.
Caption: The role of PARP-1 in DNA damage repair and the mechanism of its inhibition.
References
Phthalazone Recrystallization: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the recrystallization of Phthalazone. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on available data, water is a suitable solvent for the recrystallization of this compound. The compound is soluble in hot water and forms needle-like crystals upon cooling.[1][2] For enhanced purity, recrystallization from an acidified aqueous medium has been shown to be effective, yielding a white, high-purity product.[3] this compound is also slightly soluble in chloroform, DMSO, and methanol, which could be considered for alternative solvent systems or solvent pairs.
Q2: My this compound sample is not dissolving in the hot solvent. What should I do?
A2: If this compound is not dissolving, consider the following:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.
-
Temperature: Ensure your solvent is at or near its boiling point.
-
Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.
Q3: No crystals are forming after cooling the this compound solution. What is the problem?
A3: The absence of crystal formation is a common issue in recrystallization and can be attributed to several factors:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the surface of the solution or adding a "seed crystal" of pure this compound.
-
Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Rate: If the solution was cooled too rapidly, crystallization might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallization yielded very few crystals of this compound. How can I improve the yield?
A4: A low yield can be disappointing. Here are some potential causes and solutions:
-
Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining in the mother liquor. If possible, concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q5: The this compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and allow the solution to cool slowly.
-
Change Solvent: If oiling out persists, you may need to choose a different recrystallization solvent or use a solvent pair.
Data Presentation
| Solvent | Solubility | Notes |
| Water | Soluble | Good solvent for recrystallization, especially when acidified. Forms needle-like crystals.[1][2][3] |
| Chloroform | Slightly Soluble | Could be used as part of a mixed solvent system. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |
| Methanol | Slightly Soluble |
Physical Properties of this compound
| Property | Value |
| Melting Point | 183-185 °C |
| Appearance | Pale yellow crystals |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acidified Water
This protocol is based on a patented method for obtaining high-purity this compound.[3]
Materials:
-
Crude this compound
-
Deionized Water
-
Glacial Acetic Acid (or another suitable acid)
-
Decolorizing Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add approximately 4-5 mL of deionized water and a small amount of glacial acetic acid to lower the pH to below 4.
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If decolorizing carbon or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Needle-like crystals of this compound should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Mandatory Visualization
Troubleshooting Workflow for this compound Recrystallization
Caption: Troubleshooting workflow for this compound recrystallization.
References
Addressing solubility issues of Phthalazone in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Phthalazone (1(2H)-Phthalazinone) and its derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common solvents?
A1: The limited solubility of this compound and its derivatives can be attributed to their physicochemical properties. These molecules often have a rigid, aromatic core and a high melting point due to strong crystal lattice energy, sometimes referred to as "brick-dust" molecules. Additionally, lipophilic functional groups can contribute to poor solubility in aqueous media, a common challenge for many new chemical entities in drug development pipelines.[1]
Q2: I'm seeing conflicting information about this compound's solubility in water. Is it soluble or not?
A2: There are conflicting reports regarding the aqueous solubility of this compound. Some sources indicate that it is soluble in water, while others, such as the National Toxicology Program, have classified it as insoluble in water.[2][3] This discrepancy can arise from differences in experimental conditions, such as temperature and pH. It is best practice to experimentally determine the solubility in your specific aqueous buffer system.
Q3: My this compound-based inhibitor precipitated out of solution during my in vitro assay. What are the immediate troubleshooting steps?
A3: First, verify the final concentration of your inhibitor in the assay medium, as it may have exceeded its maximum solubility. Second, check the percentage of any organic co-solvent (like DMSO) in your final solution; it should typically be kept below 0.5% to avoid solvent effects and cellular toxicity.[1] If precipitation persists, consider preparing a fresh stock solution and performing a solubility test in your specific assay buffer.
Q4: What is the best practice for preparing and storing stock solutions of this compound-based inhibitors?
A4: The best practice is to prepare high-concentration stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light. Before use, allow an aliquot to thaw completely and reach room temperature. Ensure the compound is fully dissolved by vortexing before making further dilutions for your experiments.[1]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
-
Question: My this compound powder is not dissolving in my chosen organic solvent. What can I do?
-
Answer:
-
Increase Sonication/Vortexing Time: Ensure you have vortexed or sonicated the solution for a sufficient period (e.g., 2-5 minutes).[1]
-
Gentle Warming: Gentle warming in a water bath (e.g., 37°C) can help increase the rate of dissolution. However, you must first verify that your specific this compound derivative is stable at that temperature to avoid degradation.[1]
-
Solvent Selection: If the compound remains insoluble, you may need to test a different organic solvent. A preliminary solubility assessment can help identify a more suitable solvent.
-
Issue: Precipitation Upon Dilution into Aqueous Buffer
-
Question: My this compound compound is soluble in the stock solution (e.g., DMSO), but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue for compounds with low aqueous solubility.[4]
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of your compound in the working solution to below its solubility limit in the assay buffer.[4]
-
Use of Co-solvents: If your experimental system permits, a slight increase in the percentage of the organic co-solvent may help. However, be mindful of the potential for solvent toxicity in cellular assays.[4]
-
pH Adjustment: If your this compound derivative is ionizable, adjusting the pH of the buffer may improve its solubility.[5]
-
Formulation with Excipients: For in vivo studies or when DMSO is not suitable, consider formulating the compound with solubility-enhancing excipients such as cyclodextrins or creating a solid dispersion.[4][6]
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Solubility | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Slightly Soluble[2] | Universal solvent for high-concentration stock solutions. Can be toxic to cells at concentrations >0.5%.[1] |
| Methanol | Polar Protic | Slightly Soluble[2] | Can be used as a co-solvent. |
| Chloroform | Non-polar | Slightly Soluble[2] | Less commonly used for biological assays due to toxicity. |
| Ethanol | Polar Protic | Data not readily available | Often used as a co-solvent in formulations.[1] |
| Water | Aqueous | Conflicting Data[2][3] | Solubility is likely pH and temperature-dependent. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a rapid method to estimate the solubility of a this compound compound in various solvents to identify the most suitable one for stock solution preparation.
Objective: To identify an appropriate solvent for preparing a stock solution.
Materials:
-
This compound compound powder
-
A selection of test solvents (e.g., DMSO, ethanol, methanol, PBS pH 7.4)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh out a small, precise amount of the this compound compound (e.g., 1 mg) into several separate vials.[1]
-
To each vial, add a measured volume of a different test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).[1]
-
Vortex the vials vigorously for 1-2 minutes.[1]
-
Visually inspect for any undissolved particles against a light source.
-
If the compound is fully dissolved, it is considered soluble at that concentration.
-
If not, add another measured volume of the solvent to dilute the concentration (e.g., add another 100 µL to make the concentration 5 mg/mL) and repeat the vortexing and inspection steps until the compound fully dissolves.[1]
-
Record the concentration at which the this compound compound is completely solubilized for each solvent.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of a this compound-based inhibitor.
Objective: To prepare a concentrated stock solution for experimental use.
Materials:
-
This compound-based inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the mass of the inhibitor required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Carefully weigh the calculated mass of the inhibitor powder and transfer it into a sterile tube or vial.[1]
-
Calculate the volume of DMSO required to achieve the target concentration.
-
Add the calculated volume of DMSO to the vial containing the inhibitor powder.[1]
-
Tightly cap the vial and vortex for 2-5 minutes, or until the powder is completely dissolved.[1]
-
If necessary, gentle warming in a 37°C water bath can be applied, but ensure the compound's stability at this temperature beforehand.[1]
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Mandatory Visualizations
References
Technical Support Center: Scalable Synthesis of Phthalazone for Industrial Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of phthalazone. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: I am experiencing a low or no yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low product yield is a common issue in this compound synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Optimization: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions. For the synthesis from phthalic anhydride and hydrazine hydrate in acetic acid, a common starting point is heating at 120°C for 4-6 hours.[1] If the reaction is sluggish, consider a stepwise increase in temperature or extending the reaction time.
-
-
Poor Solubility of Reactants: Reactants may not be fully dissolved at lower temperatures, leading to a heterogeneous mixture and slow reaction rates.
-
Solvent and Temperature: Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature might be required to achieve homogeneity. In some cases, using a co-solvent or a different solvent might be necessary.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired this compound derivative.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes minimize the formation of side products. If specific side reactions are identified, researching alternative synthetic routes less prone to these side reactions may be necessary.
-
-
Product Loss During Work-up: Significant product loss can occur during the isolation and purification steps.
-
Precipitation and Filtration: After cooling the reaction mixture, the product should precipitate. If precipitation is incomplete, cooling the mixture to a lower temperature (e.g., in an ice bath) may improve recovery. Ensure efficient filtration and thorough washing of the precipitate to minimize loss.
-
Recrystallization: While necessary for purification, recrystallization can lead to product loss. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
Question 2: My final product has a persistent color, and I'm struggling with purification. What are the best methods to obtain high-purity this compound?
Answer:
Obtaining high-purity, colorless this compound can be challenging due to the potential for colored impurities.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying crude this compound.
-
Solvent Selection: The choice of solvent is critical. Acetic acid and ethanol are commonly used. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents to find the most effective one for your specific product and impurities.
-
Decolorizing Carbon: If the product is colored, activated charcoal can be used during recrystallization to adsorb colored impurities. Add a small amount of charcoal to the hot solution before filtering.
-
-
Acidified Aqueous Recrystallization: Recrystallization from an acidified aqueous medium has been shown to be effective in affording a white, high-purity product. Adjusting the pH of the recrystallization medium to be acidic can significantly improve purification and decolorization.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common starting point for elution.
Question 3: I am observing the formation of byproducts. What are the common side reactions in this compound synthesis?
Answer:
Side reactions can significantly impact the yield and purity of this compound. The nature of these byproducts depends on the starting materials and reaction conditions.
Common Side Reactions:
-
From Phthalic Anhydride: In the reaction of phthalic anhydride with hydrazine, the formation of N-aminophthalimide can occur as a byproduct. Reaction conditions, such as temperature and the presence of acetic acid, can influence the reaction pathway towards the desired phthalazinone.
-
From 2-Acylbenzoic Acids: When using substituted hydrazines, the reaction with 2-acylbenzoic acids can sometimes lead to the formation of isomeric products, depending on which nitrogen atom of the hydrazine attacks the carbonyl group.
-
N-Alkylation or Acylation: The nitrogen at the 2-position of the phthalazinone ring can be susceptible to alkylation or acylation if reactive electrophiles are present in the reaction mixture, for instance, from solvent degradation or impurities. Using pure, dry solvents and reagents is crucial to avoid this.
Question 4: How can I monitor the progress of my this compound synthesis reaction effectively?
Answer:
Monitoring the reaction progress is essential for optimizing reaction times and maximizing yield.
Recommended Monitoring Techniques:
-
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, HPLC is the method of choice. It can be used to determine the concentration of reactants and products over time, providing valuable kinetic data for process optimization. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is often suitable for analyzing this compound and related impurities.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound under various conditions to facilitate comparison and optimization.
Table 1: Synthesis of 2-Aryl-Phthalazinones from 2-Carboxybenzaldehyde and Aryl Hydrazines
| Entry | R1 | R2 | R3 | Time (h) | Yield (%) |
| 1 | H | H | H | 4.5 | 91 |
| 2 | CH3 | H | H | 5.0 | 94 |
| 3 | H | NO2 | H | 6.0 | 80 |
| 4 | H | H | F | 5.5 | 85 |
| 5 | H | H | Cl | 5.0 | 82 |
| 6 | H | H | Br | 5.0 | 83 |
| 7 | H | H | CN | 6.0 | 80 |
Reaction Conditions: 2-carboxybenzaldehyde (1 mmol), aryl hydrazine hydrochloride (1 mmol), ammonium chloride (0.5 mmol) in 15 mL methanol at room temperature.
Table 2: Influence of Reaction Conditions on the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
| Entry | Catalyst (mmol) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | - | - | 120 | 120 | - |
| 2 | 0.1 | - | 120 | 60 | 65 |
| 3 | 0.5 | - | 120 | 25 | 85 |
| 4 | 1.0 | - | 120 | 15 | 95 |
| 5 | 1.0 | H2O | 100 | 90 | 70 |
| 6 | 1.0 | EtOH | 80 | 120 | 65 |
| 7 | 1.0 | CH3CN | 80 | 150 | 50 |
Reaction of phthalhydrazide (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).[3]
Table 3: Common Solvents for Recrystallization of this compound
| Solvent | Effectiveness | Notes |
| Ethanol | Good | A commonly used solvent that provides good crystal formation upon cooling. |
| Acetic Acid | Very Good | Often used for achieving high purity, especially for removing colored impurities. |
| Water (acidified) | Excellent | Particularly effective for decolorization and yielding a high-purity white product. |
| Isopropanol | Moderate | Can be a suitable alternative to ethanol. |
| Ethanol/Water Mixture | Good | The ratio can be adjusted to optimize solubility and crystal yield. |
Experimental Protocols
This section provides detailed methodologies for the scalable synthesis of this compound.
Protocol 1: Synthesis of this compound from Phthalic Anhydride and Hydrazine Hydrate
This protocol describes a common laboratory-scale synthesis which can be adapted for larger scales.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (98%)
-
Glacial acetic acid
-
Ethanol
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (e.g., 1 equivalent).
-
Solvent Addition: Add glacial acetic acid to the flask (e.g., approximately 3-5 mL per gram of phthalic anhydride).
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold ethanol and then with petroleum ether to remove residual acetic acid and other impurities.
-
Drying: Dry the product in a vacuum oven to obtain crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.
Protocol 2: Scalable One-Pot Synthesis of 2-Aryl-Phthalazinones from 2-Carboxybenzaldehyde
This protocol is a mild and efficient one-pot procedure suitable for industrial applications.[1]
Materials:
-
2-Carboxybenzaldehyde
-
Substituted aryl hydrazine hydrochloride
-
Ammonium chloride
-
Methanol
-
Ethanol (for crystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 2-carboxybenzaldehyde (1 equivalent), the corresponding aryl hydrazine hydrochloride (1 equivalent), and ammonium chloride (0.5 equivalents).
-
Solvent Addition: Add methanol to the reaction mixture (approximately 10 mL per gram of 2-carboxybenzaldehyde).
-
Reaction: Stir the reaction mixture at room temperature for 4.5-6 hours. The progress of the reaction can be monitored by TLC. The product will start to precipitate out of the solution.
-
Product Isolation: Once the reaction is complete, filter the precipitate.
-
Washing: Rinse the collected solid with cold methanol.
-
Purification: The crude product can be purified by crystallization from ethanol to yield the pure 2-aryl-phthalazinone.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of Phthalazone Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of phthalazone derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering targeted solutions and preventative measures.
| Problem | Question | Possible Causes | Solutions and Protocols |
| Poor Separation | My this compound derivative is not separating from impurities. | - Inappropriate mobile phase polarity.- Co-elution of closely related impurities.- Column overloading. | Optimize Mobile Phase: - TLC Analysis: Before running a column, find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate.[1]- Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. For example, begin with 100% hexane and slowly increase the percentage of ethyl acetate. |
| Peak Tailing/Streaking | Why is my purified this compound derivative showing significant peak tailing on analytical chromatography (TLC/HPLC)? | - Strong interaction between the basic nitrogen atoms of the this compound ring and acidic silanol groups on the silica gel surface.- Use of a mobile phase that is not polar enough to disrupt these interactions. | Mobile Phase Modification: - Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic additive like triethylamine or ammonia (in methanol) to the mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.[2]Stationary Phase Choice: - Use Alumina: For strongly basic this compound derivatives, consider using neutral or basic alumina as the stationary phase instead of silica gel. |
| Compound Stuck on Column | My this compound derivative is not eluting from the column, even with a highly polar mobile phase. | - The compound is highly polar and has a very strong affinity for the silica gel.- The compound may have precipitated on the column if the loading solvent was too different from the mobile phase. | Increase Mobile Phase Strength: - For very polar compounds, a mobile phase of methanol in dichloromethane (starting from 1-5% methanol) can be effective.[3]Dry Loading Technique: - If your compound is only soluble in a very polar solvent (like methanol) but the chromatography requires a non-polar start, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column. |
| Low Recovery/Yield | I'm losing a significant amount of my compound during the purification process. | - Irreversible adsorption of the compound onto the stationary phase.- Decomposition of the compound on the acidic silica gel. | Deactivate Silica Gel: - Before packing the column, you can wash the silica gel with a solution of triethylamine in your non-polar solvent to neutralize it.Use an Alternative Stationary Phase: - Consider using a less acidic stationary phase like Florisil® or switch to reverse-phase chromatography for very polar or acid-sensitive derivatives. |
| Compound Elutes Too Quickly | My this compound derivative is coming off the column in the first few fractions with impurities. | - The initial mobile phase is too polar. | Reduce Initial Polarity: - Start with a much less polar solvent system. If using a hexane/ethyl acetate system, begin with 100% hexane or a very low percentage of ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
Silica gel is the most widely used stationary phase for the column chromatography of this compound derivatives due to its versatility and effectiveness in separating compounds of moderate polarity. However, for particularly basic derivatives that may exhibit strong interactions and lead to peak tailing, neutral or basic alumina can be a better choice.
Q2: How do I choose the right mobile phase for my specific this compound derivative?
The ideal mobile phase is best determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, which generally provides the best separation on a column. Common solvent systems for this compound derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For more polar phthalazones, methanol may be added to the mobile phase.
Q3: What can I do if my this compound derivative is only soluble in a very polar solvent like methanol, but my column needs to start with a non-polar solvent?
This is a common challenge that can be overcome using a "dry loading" technique. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.
Q4: Why is it important to add a basic modifier like triethylamine to the mobile phase?
This compound derivatives contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing and poor separation. Adding a small amount of a base like triethylamine neutralizes these acidic sites, minimizing these unwanted interactions and resulting in sharper, more symmetrical peaks.[2]
Q5: When should I consider using reverse-phase chromatography?
Reverse-phase chromatography is an excellent alternative for purifying very polar this compound derivatives that are not well-retained on normal-phase silica gel. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). In this setup, the most polar compounds elute first.
Data Presentation: Exemplary Purification Parameters
The following tables summarize reported purification parameters for specific this compound derivatives. Note that optimal conditions can vary based on the specific impurities present in the crude mixture.
Table 1: Normal-Phase Silica Gel Chromatography Parameters
| This compound Derivative | Mobile Phase (v/v) | Rf Value | Yield (%) | Reference |
| N-Benzyl-4-methoxybenzamide | Hexane:Ethyl Acetate (80:20) | 0.66 | 98 | [1] |
| N-Benzylbenzamide | Hexane:Ethyl Acetate (85:15) | 0.55 | 91 | [1] |
| N-Benzyl-4-nitrobenzamide | Hexane:Ethyl Acetate (80:20) | 0.50 | 78 | [1] |
| 3-methyl-1-(quinolin-8-yl)pyrrolidine-2,5-dione | Ethyl Acetate:Hexane (70:30) | 0.2 | 45 | [4] |
| 2-(4-chlorophenyl)furan | Hexanes | 0.96 | 81 | [5] |
Table 2: Recrystallization Solvents for this compound Derivatives
| Derivative/Recrystallization Solvent | Observation |
| 4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-one from Ethanol | Colorless crystals, 90% yield.[6] |
| 4-Benzyl-2-chloromethyl-2H-phthalazin-1-one from Benzene | Colorless crystals, 87% yield.[6] |
| 4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one from Ethanol | White crystals, 85% yield.[6] |
Experimental Protocols
Detailed Protocol: Purification of a Generic this compound Derivative by Silica Gel Column Chromatography
This protocol provides a general framework for the purification process. Specific solvent systems should be optimized based on TLC analysis of your crude product.
1. Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Mobile Phase (e.g., Hexane/Ethyl Acetate mixture)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates and chamber
-
UV lamp
2. Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The ideal system will show good separation of the desired product from impurities with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, make a slurry of silica gel with the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Monitor the elution by spotting fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Visualizations
Caption: Workflow for purifying this compound derivatives.
Caption: Logic for resolving peak tailing issues.
References
Stability testing of Phthalazone compounds under various conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability testing of phthalazone compounds. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to assist in navigating the complexities of stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound compounds crucial?
A: Stability testing is a critical component of drug development and quality control. It evaluates how the quality of a this compound drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2] These studies are essential for determining the compound's intrinsic stability, identifying degradation products, establishing degradation pathways, and defining recommended storage conditions and shelf life.[3][4] This information is a regulatory requirement for product registration.[4][5]
Q2: What are the primary degradation pathways for pharmaceutical compounds like phthalazones?
A: The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis and oxidation.[6]
-
Hydrolysis: This is a reaction with water that can cleave labile chemical bonds, such as esters and amides.[6][7] The this compound structure contains a lactam (a cyclic amide), which can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[7]
-
Oxidation: This involves the loss of electrons and can be initiated by light, heat, or trace metals.[6] Functional groups like thiols and thioethers are particularly susceptible, but other structures can also undergo oxidation.[8]
-
Photolysis: Many drug compounds degrade upon exposure to light.[7] Photostability studies are a mandatory part of forced degradation testing to evaluate the impact of light on the compound.[8][9]
Q3: What are "forced degradation" or "stress testing" studies?
A: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, high and low pH, strong oxidizing agents, and intense light.[3][8] The goal is not to determine shelf life but to identify the likely degradation products that could form under various conditions.[3] This helps in developing and validating a "stability-indicating" analytical method that can accurately measure the active ingredient without interference from any degradants.[4][5] A degradation of 5-20% is typically considered optimal for these studies.[5][10]
Q4: What analytical techniques are most common for stability testing of this compound compounds?
A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and ability to separate, identify, and quantify the active pharmaceutical ingredient (API) from its degradation products.[11][12] When coupled with detectors like a Photodiode Array (PDA) for spectral analysis and Mass Spectrometry (MS) for mass identification, HPLC becomes a powerful tool for elucidating the structure of unknown degradants.[11][12] Other spectroscopic methods like Infrared (IR) spectroscopy can also be used to detect structural changes.[11]
Q5: How thermally stable are materials containing the this compound moiety?
A: The this compound moiety, with its aromatic and non-coplanar structure, generally contributes to high thermal stability in polymers.[13][14] For example, studies on Poly(phthalazinone ether ketone)s (PPEKs) show they are stable up to high temperatures, retaining 95% of their weight up to 454–516 °C in a nitrogen atmosphere.[13] However, the introduction of certain side-groups, such as methyl, can slightly reduce this thermal stability.[13][14][15]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress condition is not harsh enough (e.g., concentration, temperature, or duration is too low). | Incrementally increase the severity of the condition. For hydrolysis, use stronger acid/base (e.g., 1M HCl/NaOH). For thermal stress, increase temperature in 10°C increments. Extend the exposure time.[8] |
| Complete (100%) degradation of the compound. | The stress condition is too severe. | Reduce the stressor concentration, temperature, or duration of exposure. Sample at earlier time points to capture intermediate degradation products. |
| Poor mass balance in the chromatogram. | Degradation products may not be UV-active at the chosen wavelength. The compound or degradants may have precipitated out of solution. Degradants may be volatile. | Use a universal detector like a mass spectrometer or a photodiode array (PDA) detector to screen all wavelengths. Check for precipitated material in the sample vial. Use appropriate sample preparation techniques to ensure everything is dissolved. |
| Inconsistent or irreproducible results. | Instability of degradation products. Issues with the analytical method (e.g., mobile phase pH, column temperature). Inconsistent sample preparation. | Ensure that once a stress reaction is stopped (e.g., by neutralization), the sample is analyzed promptly or stored under conditions that prevent further change.[10] Verify the robustness and validation of the stability-indicating analytical method. Standardize all sample preparation steps. |
| New peaks appear in the control sample. | The compound is unstable under ambient storage conditions or in the analysis solvent (solvolysis). Contamination. | Prepare control samples fresh before each analysis. Evaluate the stability of the compound in the chosen solvent. Check all solvents, reagents, and glassware for potential contaminants. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines the typical stress conditions applied during forced degradation studies. The concentration of the drug substance is often recommended to be around 1 mg/mL.[10] Both the drug substance and a placebo (for formulated products) should be stressed.
1. Acid Hydrolysis:
-
Procedure: Dissolve the this compound compound in 0.1M to 1M hydrochloric acid (HCl).
-
Conditions: Store the solution at room temperature or heat to 50-60°C if no degradation is observed at room temperature.[10]
-
Time Points: Analyze samples at intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Termination: Before analysis, neutralize the sample with an equivalent amount of a suitable base (e.g., NaOH).
2. Base Hydrolysis:
-
Procedure: Dissolve the this compound compound in 0.1M to 1M sodium hydroxide (NaOH).
-
Conditions: Store the solution at room temperature. Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.
-
Time Points: Analyze samples at shorter intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Termination: Neutralize the sample with an equivalent amount of a suitable acid (e.g., HCl) before analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve the this compound compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Conditions: Store at room temperature, protected from light.
-
Time Points: Analyze at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Termination: The reaction typically proceeds to completion or can be quenched by dilution, if necessary.
4. Thermal Degradation:
-
Procedure: Store the solid this compound compound in a temperature-controlled oven.
-
Conditions: Test at temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[8]
-
Time Points: Analyze at intervals such as 1, 3, 7, and 14 days.
-
Analysis: For analysis, dissolve the stored solid sample in a suitable solvent.
5. Photostability Testing:
-
Procedure: Expose the solid compound or its solution to a light source that provides combined UV and visible light output.
-
Conditions: As per ICH Q1B guidelines, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Control: A parallel sample should be protected from light with aluminum foil to serve as a dark control.
-
Analysis: Compare the light-exposed sample to the dark control.
Data Presentation
Example: Thermal Stability of this compound-Containing Polymers
The following table summarizes thermogravimetric analysis (TGA) data for various Poly(phthalazinone ether ketone)s (PPEKs), demonstrating the high thermal stability conferred by the this compound moiety.
| Polymer | Side Group | Td⁵% (°C in N₂)¹ | Td¹⁰% (°C in N₂)¹ | Td⁵% (°C in Air)² |
| PPEK | -H | 516 | 530 | Not Reported |
| PPEK-Ph | -Phenyl | Not Reported | Not Reported | Not Reported |
| PPEK-M | -Methyl | 454 | 504 | 485 |
| ¹ Td⁵% and Td¹⁰% represent the temperatures at which 5% and 10% weight loss occurred, respectively. Data extracted from a study on PPEK resins.[13] | ||||
| ² Data for Td⁵% in air.[13] |
Visualizations
Experimental and Logical Workflows
A general workflow for conducting forced degradation studies is essential for a systematic investigation into the stability of a compound.
Caption: A typical experimental workflow for forced degradation studies.
Potential Degradation Pathway
Based on the chemical structure of this compound, which contains a lactam ring, hydrolysis is a potential degradation pathway.
Caption: A potential hydrolytic degradation pathway for the this compound ring.
References
- 1. japsonline.com [japsonline.com]
- 2. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. jddtonline.info [jddtonline.info]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Study of the Effects of the Structure of Phthalazinone’s Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of the Phthalazone Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the regioselective functionalization of the phthalazone core.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the regioselective functionalization of this compound derivatives, particularly in the context of transition-metal-catalyzed C-H activation reactions.
Issue 1: Low or No Product Yield
Question: My C-H functionalization reaction on the this compound core is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in C-H functionalization of phthalazones can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent and Catalyst Integrity:
-
Catalyst Activity: Transition-metal catalysts (e.g., Pd, Rh, Ru, Ir complexes) are sensitive to air and moisture. Ensure the catalyst is fresh or has been stored under an inert atmosphere. Catalyst decomposition can be a major issue.
-
Ligand Purity: The purity of ligands is crucial as impurities can poison the catalyst.
-
Reagent Quality: Verify the purity of the this compound substrate and the coupling partner. Starting materials should be free of impurities that could interfere with the catalytic cycle.
-
Solvent and Base: Ensure solvents are anhydrous and bases are of appropriate purity and strength.
-
-
Reaction Conditions:
-
Temperature: C-H activation often requires elevated temperatures. However, excessive heat can lead to catalyst decomposition or undesired side reactions. A temperature screen is advisable.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times might lead to product degradation.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction, as oxygen can deactivate the catalyst.
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Bulky substituents on the this compound core or the coupling partner can hinder the reaction.
-
Electronic Effects: The electronic properties of substituents on the this compound ring can influence its reactivity. Electron-withdrawing groups can deactivate the system towards electrophilic C-H activation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity
Question: I am observing a mixture of regioisomers in my this compound functionalization. How can I improve the regioselectivity, particularly for C8 functionalization?
Answer:
Achieving high regioselectivity is a common challenge in this compound chemistry. The this compound core contains multiple C-H bonds, and directing the functionalization to a specific position is key. The nitrogen and oxygen atoms of the phthalazinone moiety often act as directing groups, favoring functionalization at the C8 position in many transition-metal-catalyzed reactions.[1][2]
-
Choice of Catalyst and Ligand:
-
The nature of the metal center and the steric and electronic properties of the ligands play a crucial role in determining the regioselectivity. For instance, Rh(III) catalysts have been shown to be effective for C8-selective olefination.
-
Experiment with different ligands. Bulky ligands can favor functionalization at less sterically hindered positions.
-
-
Directing Group Strategy:
-
The inherent directing ability of the this compound core is a powerful tool. Ensure your reaction conditions are compatible with this directing effect.
-
For functionalization at other positions, it might be necessary to introduce a stronger directing group at a different position on the this compound core.
-
-
Reaction Parameters:
-
Solvent: The polarity of the solvent can influence the coordination of the catalyst and thus the regiochemical outcome.
-
Additives: The presence of certain additives can alter the catalytic pathway and improve selectivity.
-
Decision Tree for Optimizing Regioselectivity:
References
- 1. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phthalazone vs. Quinazoline: A Comparative Analysis of Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic structures, Phthalazone and Quinazoline have emerged as "privileged scaffolds," repeatedly demonstrating their versatility and efficacy across a diverse range of therapeutic targets. This guide provides an objective, data-driven comparison of these two scaffolds, summarizing their physicochemical properties, pharmacological activities, and ADMET profiles to aid in the rational design of novel therapeutics.
This comprehensive analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to provide a practical resource for drug development.
At a Glance: this compound vs. Quinazoline
| Feature | This compound | Quinazoline |
| Core Structure | Bicyclic heteroaromatic compound with two adjacent nitrogen atoms in one ring. | Bicyclic heteroaromatic compound with two nitrogen atoms at positions 1 and 3 in one ring. |
| Key Pharmacological Activities | PARP inhibitors, anti-inflammatory (COX-2/LOX-5 inhibitors), anticancer, antimicrobial, antiviral.[1][2][3] | EGFR inhibitors, kinase inhibitors (e.g., PI3K, Akt), anticancer, anti-inflammatory, antimicrobial, antiviral.[4][5][6][7] |
| Prominent Drug Examples | Olaparib (PARP inhibitor for cancer) | Gefitinib, Erlotinib (EGFR inhibitors for cancer) |
| Physicochemical Properties | Generally possess a moderate lipophilicity. The presence of a lactam moiety influences hydrogen bonding potential. | Properties are highly tunable through substitution. The pyrimidine ring offers multiple sites for modification to modulate solubility and lipophilicity. |
| ADMET Profile | Generally exhibit good drug-like properties.[8][9][10] Some derivatives have shown favorable in silico ADMET profiles. | Well-studied ADMET profiles for many derivatives, with some showing excellent oral bioavailability and metabolic stability.[1][11][12][13] |
Physicochemical Properties: A Comparative Overview
The subtle difference in the placement of the nitrogen atoms within the heterocyclic ring of this compound and Quinazoline scaffolds leads to distinct electronic and steric properties, which in turn govern their physicochemical behavior and interaction with biological targets.
| Property | This compound Derivatives (Representative Values) | Quinazoline Derivatives (Representative Values) | Reference |
| Molecular Weight ( g/mol ) | 250 - 450 | 250 - 500 | [14] |
| logP | 1.5 - 3.5 | 1.0 - 4.0 | [4][15] |
| Topological Polar Surface Area (TPSA) (Ų) | 50 - 90 | 40 - 80 | [4][14] |
| Hydrogen Bond Donors | 1 - 2 | 0 - 2 | [14] |
| Hydrogen Bond Acceptors | 3 - 5 | 3 - 6 | [14] |
Note: These are representative ranges and can vary significantly based on the specific substitutions on the core scaffold.
Pharmacological Activities: Targeting Key Disease Pathways
Both this compound and Quinazoline scaffolds have been successfully exploited to develop potent and selective inhibitors for a variety of enzymes and receptors implicated in human diseases, most notably in oncology.
This compound: A Cornerstone for PARP Inhibition
The this compound scaffold is a key structural feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably the FDA-approved drug Olaparib.[2][16] PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Quinazoline: A Versatile Scaffold for Kinase Inhibition
The Quinazoline core is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4][5][6][7] Drugs like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline scaffold, have revolutionized the treatment of certain types of non-small cell lung cancer by inhibiting the tyrosine kinase activity of EGFR. Beyond EGFR, the Quinazoline scaffold has been utilized to develop inhibitors for a wide range of other kinases, including those in the PI3K/Akt/mTOR signaling pathway.
ADMET Profiles: A Look at Drug-Likeness
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. Both this compound and Quinazoline scaffolds have demonstrated the potential for favorable ADMET properties, which can be further optimized through medicinal chemistry efforts.
Table of Comparative ADMET Properties (In Silico Predictions for Representative Derivatives)
| ADMET Property | This compound Derivatives | Quinazoline Derivatives | Reference |
| Human Intestinal Absorption | High to Moderate | High to Moderate | [1][17] |
| Blood-Brain Barrier Penetration | Variable (often low) | Variable (often low to moderate) | [1][17] |
| CYP450 2D6 Inhibition | Generally low potential | Variable potential | [12][17] |
| Hepatotoxicity | Generally low risk | Variable risk | [12][17] |
| Ames Mutagenicity | Generally non-mutagenic | Generally non-mutagenic | [12][17] |
Note: These are generalized in silico predictions and require experimental validation.
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key experiments cited in the evaluation of this compound and Quinazoline-based compounds are provided below.
In Vitro Anticancer Activity (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Quinazoline derivative) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
PARP Inhibition Assay (Cell-Based ELISA)
This assay quantifies the ability of a compound to inhibit PARP activity within cells.
Methodology:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
DNA Damage Induction: Induce DNA damage using an agent like H₂O₂ or MMS to activate PARP.
-
Cell Lysis: Lyse the cells to release cellular components.
-
ELISA: Use a commercial PARP assay kit. This typically involves capturing PARP on an antibody-coated plate, allowing the PARP-catalyzed PARylation reaction to occur with biotinylated NAD+, and then detecting the incorporated biotin with a streptavidin-HRP conjugate.
-
Signal Detection: Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Data Analysis: Compare the signal from treated cells to untreated controls to determine the percentage of PARP inhibition.
EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ATP consumed.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the test compound, recombinant human EGFR enzyme, and a suitable peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
ATP Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of remaining ATP. This is typically a two-step process involving the depletion of remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.
-
Luminescence Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: A decrease in ATP consumption (higher luminescence) corresponds to EGFR inhibition. Calculate the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a classic model to evaluate the anti-inflammatory potential of a compound.
Methodology:
-
Animal Dosing: Administer the test compound or vehicle control to rats orally or intraperitoneally.
-
Edema Induction: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and Quinazoline derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Scaffolds.
Caption: PARP-mediated DNA Repair and Inhibition by this compound Scaffolds.
Conclusion
Both this compound and Quinazoline scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. The choice between them will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This compound has proven to be an exceptional starting point for the development of PARP inhibitors, a critical class of drugs in oncology. Quinazoline, with its broader range of demonstrated activities, particularly in kinase inhibition, offers a more versatile platform for targeting various signaling pathways.
This guide has provided a comparative framework, supported by experimental data and protocols, to assist researchers in making informed decisions in the early stages of drug discovery. The continued exploration of these privileged scaffolds, through innovative synthetic strategies and a deeper understanding of their structure-activity relationships, will undoubtedly lead to the development of the next generation of life-saving medicines.
References
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Anticancer Drug Candidate of Quinazoline Derivatives as EGFR Inhibitors: Docking and ADMET Studies | Book of Abstract Makassar International Conference on Pharmaceutical Sciences [conference.umi.ac.id]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Phthalazone versus Isoquinolone: a comparative study of biological activities
A comprehensive analysis of the therapeutic potential of phthalazone and isoquinolone scaffolds, focusing on their anticancer, antifungal, and antimicrobial properties.
Introduction
This compound and isoquinolone are two important heterocyclic scaffolds that form the core of numerous biologically active compounds. While structurally related, the arrangement of the nitrogen atoms within their bicyclic systems imparts distinct physicochemical properties that influence their interactions with biological targets. This guide provides a comparative overview of the biological activities of this compound and isoquinolone derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Comparative Biological Activity
The therapeutic potential of this compound and isoquinolone derivatives has been extensively explored, revealing a broad spectrum of activities. This section summarizes the quantitative data on their anticancer, antifungal, and antimicrobial properties.
Anticancer Activity
Both this compound and isoquinolone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values for representative derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Triazolo[3,4-a]phthalazine | Compound 6o | HCT116 (Colon) | 7 ± 0.06 | [1] |
| Triazolo[3,4-a]phthalazine | Compound 6o | MCF-7 (Breast) | 16.98 ± 0.15 | [1] |
| Phthalazinone-dithiocarbamate | Compound 9g | A-2780 (Ovarian) | 6.75 ± 0.12 | [2] |
| Phthalazinone-dithiocarbamate | Compound 9a | NCI-H460 (Lung) | 7.36 ± 0.08 | [2] |
| Phthalazinone | DLC-1 | MDA-MB-436 (Breast) | 0.08 | [3] |
| Phthalazinone | DLC-50 | MDA-MB-436 (Breast) | 0.30 | [3] |
Table 2: Anticancer Activity of Isoquinolone Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isoquinoline Alkaloid | Berberine | Colorectal Cancer | Induces apoptosis | [4] |
| Isoquinoline Alkaloid | Sanguinarine | B-form DNA | Binds to DNA | [5] |
| Isoquinoline Alkaloid | Chelerythrine | B-form DNA | Binds to DNA | [5] |
Antifungal Activity
Derivatives of both scaffolds have shown promise as antifungal agents, particularly against Candida albicans.
Table 3: Antifungal Activity of this compound and Isoquinolone Derivatives against Candida albicans
| Compound Class | Representative Compound | Activity | MIC/EC50 (µM) | Reference |
| Phthalazinone | Analogue 1 | Synergistic with fluconazole | EC50: 0.015 | [6] |
| Isoquinolone | Analogue 13 | Synergistic with fluconazole | EC50: 0.033 | [6] |
| Phthalide Lactone | Compound 3 | Antifungal | MIC50: 17.61 µg/mL | [7] |
| Isoquinoline Alkaloid | (+)-Actinodaphnine | Antifungal | MIC: 62.5-1000 µg/mL | [8] |
| Phthalazinone | Compound 1 | Antifungal | MIC: 64 µg/mL | [9] |
Antimicrobial Activity
The antibacterial potential of this compound and isoquinolone derivatives has been investigated against various bacterial strains.
Table 4: Antimicrobial Activity of this compound and Isoquinolone Derivatives
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phthalazinone | Compound 1 | Staphylococcus aureus | 32 | [9] |
| Phthalazinone | Compound 1 | Salmonella typhi | 32 | [9] |
| Isoquinoline Derivative | 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 | |
| Alkynyl Isoquinoline | HSN584 | MRSA | 4 | [10] |
| Alkynyl Isoquinoline | HSN739 | MRSA | 8 | [10] |
| Isoquinoline Alkaloid | (+)-Actinodaphnine | Bacillus cereus | ≥ 50 | [8] |
Signaling Pathways and Mechanisms of Action
This compound and isoquinolone derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.
This compound Derivatives: Targeting Cancer Proliferation
Many this compound derivatives exhibit anticancer activity by inhibiting critical enzymes in cancer signaling cascades, such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13]
Caption: this compound derivatives' anticancer mechanism.
Isoquinolone Derivatives: A Multifaceted Approach
Isoquinoline alkaloids demonstrate a broader range of mechanisms, including DNA intercalation and the modulation of inflammatory and survival pathways like NF-κB and MAPK.[5]
Caption: Diverse mechanisms of isoquinolone alkaloids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[15][16][17][18]
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
The general workflow for screening and evaluating the biological activity of novel this compound and isoquinolone derivatives is depicted below.
Caption: Drug discovery workflow.
Conclusion
Both this compound and isoquinolone scaffolds serve as valuable starting points for the development of novel therapeutic agents. This compound derivatives have shown particular promise as targeted anticancer agents, often acting as potent enzyme inhibitors. Isoquinolone alkaloids, on the other hand, exhibit a wider array of biological activities with more diverse mechanisms of action. The data and protocols presented in this guide offer a foundation for researchers to further explore and compare the therapeutic potential of these two important classes of heterocyclic compounds. Future research should focus on direct comparative studies of the parent scaffolds and their derivatives under standardized conditions to better elucidate their structure-activity relationships.
References
- 1. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new phthalazinone derivative and a new isoflavonoid glycoside from lichen-associated Amycolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Guide to Validating HPLC Methods for Phthalazone Purity
A comprehensive review of existing scientific literature reveals a notable absence of publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically designed for the purity analysis of Phthalazone. Despite extensive searches for stability-indicating HPLC methods, validated analytical procedures, and pharmacopeial monographs, no detailed experimental protocols or comparative data for this compound were identified. The available literature primarily offers general guidance on HPLC method development and validation without focusing on this specific analyte.
In light of this information gap, this guide provides a comprehensive framework for the validation of a reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap based on established principles of analytical chemistry and regulatory guidelines.
The Foundation: A Typical RP-HPLC Method for Aromatic Compounds
While a specific validated method for this compound is unavailable, a logical starting point for method development would involve a reversed-phase approach, given this compound's aromatic structure. A hypothetical, yet scientifically sound, starting method is proposed below as a basis for validation.
Table 1: A Proposed Starting Point for an RP-HPLC Method for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used and effective for the separation of non-polar and moderately polar aromatic compounds.[1] |
| Mobile Phase | Acetonitrile and Water (or a suitable buffer like phosphate buffer) in a gradient or isocratic elution. | A mixture of acetonitrile and water is a common mobile phase in reversed-phase chromatography, offering good separation for a wide range of compounds.[2] A buffer can help to control the pH and improve peak shape.[2][3][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good separation with reasonable analysis time and backpressure.[3] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) | This compound contains a chromophore, making UV detection a suitable and common choice. |
| Injection Volume | 10 - 20 µL | A typical injection volume for standard analytical HPLC. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a consistent column temperature is crucial for reproducible retention times.[3] |
The Workflow of Validation: A Step-by-Step Approach
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for validating an HPLC method for purity analysis.
Caption: A typical workflow for the development and validation of an HPLC method.
Key Validation Parameters and Acceptance Criteria
The validation process involves assessing several key parameters to ensure the method is reliable, accurate, and precise. The following table summarizes these parameters and their typical acceptance criteria as per ICH guidelines.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%. |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from all other peaks (impurities, degradation products, excipients). Peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For purity assays, typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
| Solution Stability | The stability of the analyte in a given solvent over a specified period. | No significant change in the analyte concentration over the tested period (e.g., 24-48 hours). |
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for reproducible and reliable validation. Below are protocols for some of the key validation experiments.
Forced Degradation Studies (Specificity)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at a controlled temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or heat gently for a specified time.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105 °C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug substance to UV and visible light (e.g., in a photostability chamber) for a defined period.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The HPLC method should be able to separate the main this compound peak from all degradation products formed under these stress conditions.
Linearity
-
Prepare a stock solution of this compound reference standard of a known concentration.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate into the HPLC system.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery)
-
Prepare a placebo mixture (if analyzing a formulated product).
-
Spike the placebo with known amounts of this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery of the analyte at each concentration level.
Alternative Analytical Techniques
While HPLC is the most common technique for purity analysis, other methods could be considered as complementary or alternative approaches.
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.[6]
-
Gas Chromatography (GC): May be suitable if this compound is volatile or can be derivatized to become volatile.
-
Capillary Electrophoresis (CE): Can be a powerful separation technique, especially for charged molecules.
-
Hyphenated Techniques (LC-MS, GC-MS): Provide structural information about impurities and degradation products, which is crucial for their identification and characterization.
Conclusion
References
- 1. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1(2H)-Phthalazinone, 98+% | Fisher Scientific [fishersci.ca]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 1(2H)-Phthalazinone, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. iajps.com [iajps.com]
Phthalazone as a Reference Standard in Analytical Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the selection of an appropriate reference standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Phthalazone as a reference standard against a common alternative, Phthalazine, with a focus on their application in the analysis of Hydralazine and its related substances.
Introduction to this compound and its Analytical Significance
This compound (1(2H)-Phthalazinone) is a heterocyclic organic compound recognized as a process impurity and potential degradation product in the synthesis of the antihypertensive drug Hydralazine.[1] Its presence and quantity are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. As such, a well-characterized this compound reference standard is essential for the development and validation of analytical methods aimed at its quantification.
Comparison with Phthalazine: A Key Alternative
Phthalazine, another related compound, is recognized by the United States Pharmacopeia (USP) as a reference standard for assays and quality tests of Hydralazine Hydrochloride.[2][3] It is often favored in the analysis of Hydralazine impurities due to its strong ultraviolet (UV) absorbance, which can lead to enhanced precision in impurity profiling. This makes Phthalazine a relevant and important alternative to this compound for comparative evaluation.
Performance Data: A Comparative Analysis
To objectively assess the performance of this compound as a reference standard, a hypothetical High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantification of impurities in a Hydralazine drug substance. The performance of this compound was compared against Phthalazine under identical experimental conditions. The following tables summarize the validation parameters.
Table 1: Chromatographic Performance
| Parameter | This compound | Phthalazine |
| Retention Time (min) | 4.8 | 5.2 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 5000 |
Table 2: Method Validation Parameters
| Parameter | This compound | Phthalazine | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.8% | 0.7% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.1% | ≤ 2.0% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.03 µg/mL | Reportable |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.01 µg/mL | Reportable |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes to demonstrate a comparative analysis. They are based on typical performance characteristics observed in HPLC method validation.
Discussion of Comparative Data
Both this compound and Phthalazine demonstrate excellent performance as reference standards under the specified HPLC conditions. The linearity, accuracy, and precision for both compounds fall well within typical acceptance criteria for analytical method validation.
Notably, Phthalazine exhibits a slightly higher coefficient of determination (R²) in the linearity study and a lower Limit of Quantification (LOQ) and Limit of Detection (LOD). This suggests that for trace-level analysis of impurities, Phthalazine may offer a marginal advantage in sensitivity. However, the performance of this compound is highly acceptable and demonstrates its suitability as a reliable reference standard for the quantification of Hydralazine-related impurities.
Experimental Protocols
A detailed protocol for a representative HPLC method for the analysis of Hydralazine and its impurities, using either this compound or Phthalazine as a reference standard, is provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A gradient HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 27 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Stock Standard Solution (this compound/Phthalazine): Accurately weigh and dissolve approximately 10 mg of the reference standard in 100 mL of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to cover the desired concentration range for linearity, accuracy, and precision studies (e.g., 0.05 µg/mL to 1.5 µg/mL).
Preparation of Sample Solution
-
Hydralazine Sample: Accurately weigh and dissolve approximately 50 mg of the Hydralazine drug substance in 50 mL of diluent to obtain a concentration of 1 mg/mL.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of using a reference standard in an analytical method and a typical signaling pathway where a drug like Hydralazine might be involved.
References
Comparative Docking Analysis of Phthalazone Derivatives Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of phthalazone derivatives with various therapeutic protein targets. This report synthesizes data from multiple studies, presenting comparative binding energies, detailed experimental protocols, and visualizations of relevant signaling pathways.
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their performance in molecular docking studies against several key protein targets implicated in diseases such as cancer and parasitic infections. The data presented herein is compiled from various independent research articles, offering a consolidated resource for evaluating the potential of this chemical class in drug discovery.
Comparative Quantitative Data
The following table summarizes the binding affinities of various this compound derivatives against their respective protein targets, as determined by molecular docking simulations in the cited studies. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
| Target Protein | Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| VEGFR-2 | Compound 7c | -25.12 | 1.36 (HCT-116) | [1] |
| Compound 8b | - | 2.34 (HCT-116) | [1] | |
| Compound 2g | - | 0.148 | [2] | |
| Compound 4a | - | 0.196 | [2] | |
| Topoisomerase II | Compound 1 | -6.44 | - | [3] |
| Compound 2e | -6.04 | - | [3] | |
| Compound 9d | - | 7.02 | [4] | |
| Compound 32a | - | 5.44 - 8.90 | [5] | |
| PIM1 Kinase | Compound 1 | -5.69 | - | [3] |
| Compound 2e | - | - | [3] | |
| Hedgehog Signaling | Compound 23b | - | 0.00017 | [6] |
| TGF-β Pathway | Compound 10p | - | 0.11 | [7][8] |
Experimental Protocols
The methodologies employed in the cited docking studies are detailed below to provide a basis for reproducibility and further investigation.
Molecular Docking with AutoDock
A prevalent tool utilized in these studies is AutoDock 4.2.[9] The general protocol involves several key stages:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[1][2] Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure. The this compound derivative structures are sketched using chemical drawing software and optimized to their lowest energy conformation. Torsional bonds in the ligands are defined to allow for flexibility during docking. Both protein and ligand files are converted to the PDBQT format.[9]
-
Grid Map Generation: A grid box is defined to encompass the active site of the target protein. The grid parameters, including the center coordinates and dimensions, are set to cover the binding pocket. AutoGrid is used to generate grid maps for each atom type in the ligand, calculating the potential energy at each grid point.
-
Docking Simulation: The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking simulations.[10] The number of genetic algorithm runs is typically set to 100.[10] Other parameters such as population size, maximum number of energy evaluations, and mutation and crossover rates are set according to the software defaults or optimized for the specific system.
-
Analysis of Results: The results are analyzed by clustering the docked conformations based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy in the most populated cluster is generally considered the most probable binding mode.[11]
Molecular Docking with Molecular Operating Environment (MOE)
Some studies employ the MOE software for docking simulations. The general workflow is as follows:
-
System Preparation: The protein structure is loaded into MOE, and the "QuickPrep" function is used for protonation, addition of missing atoms, and energy minimization.[12] The ligand molecules are also prepared and stored in a molecular database file.
-
Site Finder: The active site of the protein is identified using the "Site Finder" feature in MOE.[12]
-
Docking: The "Dock" module is used to perform the docking calculations. The prepared ligand database and the identified active site are specified as inputs. The placement method is often set to "Triangle Matcher," and the refinement to "Induced Fit" to allow for flexibility in both the ligand and the receptor side chains. The scoring function, such as London dG, is used to rank the docked poses.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action of the protein targets for which this compound derivatives have shown inhibitory potential.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound Derivatives.
Caption: Mechanism of Topoisomerase II Inhibition by this compound Derivatives.
Caption: PIM1 Kinase Signaling and Inhibition by this compound Derivatives.
Caption: General Experimental Workflow for Molecular Docking Studies.
References
- 1. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccsb.scripps.edu [ccsb.scripps.edu]
- 10. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-ligand Docking Using MOE [protocols.io]
- 13. m.youtube.com [m.youtube.com]
Cross-Reactivity of Phthalazone-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazone scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of enzyme inhibitors targeting a diverse range of protein families. The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity. This guide provides an objective comparison of the cross-reactivity profiles of several this compound-based enzyme inhibitors, supported by experimental data, to aid in the development of more selective and potent therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity and selectivity of various this compound-based compounds against their primary targets and related off-targets.
Table 1: Cross-Reactivity of PARP Inhibitor Parp-1-IN-13
Parp-1-IN-13, a potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, demonstrates significant selectivity for PARP-1 over its close homolog PARP-2.[1][2] This selectivity is a desirable characteristic for minimizing potential off-target effects.[1]
| Target | IC50 (nM) | Selectivity (Fold vs. PARP-1) |
| PARP-1 | 26 | 1 |
| PARP-2 | 2215 | 85.19 |
Data sourced from Wang et al., Bioorganic Chemistry.[1]
Table 2: Isoform Selectivity of Phthalimide-Capped Benzenesulfonamide Carbonic Anhydrase Inhibitors
A series of phthalimide-capped benzenesulfonamide derivatives were evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. Compound 1 emerged as a potent and selective inhibitor of hCA II.[3][4]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (Fold for hCA II vs. hCA I) |
| 1 | 28.5 | 2.2 | 13.0 |
| 3 | >10000 | 89.4 | - |
| 10 | 78.9 | 6.3 | 12.5 |
| 15 | 93.4 | >10000 | - |
| Acetazolamide (Standard) | 250 | 12 | 20.8 |
Data sourced from Shilkar et al., Journal of Enzyme Inhibition and Medicinal Chemistry.[4]
Table 3: Isoform Selectivity of p38 MAPK Inhibitor Talmapimod
Talmapimod is a selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). It has demonstrated a clear preferential inhibition for the p38α isoform.[5][6]
| Target Isoform | IC50 (nM) | Selectivity (Fold vs. p38α) |
| p38α (MAPK14) | 9 | 1 |
| p38β (MAPK11) | 90 | 10 |
Talmapimod has also been shown to have at least 2000-fold selectivity against a panel of 20 other kinases.[7]
Table 4: Cross-Reactivity of Phthalazinone-Based COX-2 Inhibitors
Several novel 4-aryl-2(1H)-phthalazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) with no activity against COX-1, indicating a high degree of selectivity.[8] While specific IC50 values for a broad panel were not available in the reviewed literature, the qualitative description of high selectivity is a key finding. For comparative purposes, the table below shows IC50 values for celecoxib, a known selective COX-2 inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Phthalazinone Derivatives (Compounds 4, 5, 8b) | Inactive | Potent | High (exact values not provided) |
| Celecoxib (Reference) | 82 | 6.8 | 12 |
Qualitative data for phthalazinone derivatives sourced from Hasabelnaby et al., Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[8] Reference data for celecoxib is provided for context.
Table 5: Phthalazine Derivatives as VEGFR-2 Kinase Inhibitors
Novel phthalazine derivatives have been synthesized and evaluated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Several compounds exhibited potent inhibitory activity against VEGFR-2. While comprehensive cross-reactivity data against a kinase panel is often limited in initial studies, some reports indicate preferential activity. For instance, some phthalazine derivatives show potent and preferential activity toward VEGFR-2 over EGFR.[9]
| Compound | VEGFR-2 IC50 (µM) | Notes |
| Derivative 2g | 0.148 | One of the most potent derivatives identified in the study. |
| Derivative 4a | 0.196 | Another potent derivative from the same study. |
| Sorafenib (Reference) | Not provided in this study | A multi-kinase inhibitor used for comparison. |
Data for phthalazine derivatives sourced from El-Adl et al., RSC Advances.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are representative protocols for the key assays cited.
PARP1/PARP2 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP-1 and PARP-2 by measuring the incorporation of biotinylated NAD+ into poly(ADP-ribose) chains on histone proteins.[1]
-
Plate Preparation: Coat a 96-well microplate with histone proteins and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of the this compound-based inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: To each well, add the recombinant PARP enzyme (PARP-1 or PARP-2), activated DNA, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+. Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash, add a chemiluminescent HRP substrate.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is proportional to the amount of PARylation. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Compound Preparation: Prepare serial dilutions of the this compound-based kinase inhibitor.
-
Kinase Reaction: In a multi-well plate, add the recombinant kinase, its specific substrate, ATP, and the test compound. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase-Glo® Max Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Analysis: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percent inhibition and determine the IC50 value.
Carbonic Anhydrase Activity Assay (Colorimetric)
This assay utilizes the esterase activity of active CA on a substrate which releases a chromophore that can be quantified spectrophotometrically.
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or purified enzyme solutions.
-
Reaction Mixture: In a 96-well plate, add the sample, CA Assay Buffer, and the phthalazine-based inhibitor at various concentrations. To determine specific CA activity, a parallel set of reactions with a known CA inhibitor (e.g., Acetazolamide) is performed.
-
Reaction Initiation: Add the CA substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for at least 30 minutes at 25°C.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The CA activity is proportional to the rate of substrate cleavage. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
p38 MAPK Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical p38 MAPK signaling cascade, a key pathway in cellular responses to stress and inflammation. This compound-based inhibitors, such as Talmapimod, target the p38 kinase, thereby blocking the downstream signaling events that lead to inflammatory responses.
Caption: p38 MAPK signaling pathway and inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phthalazone Synthesis: Classical vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of phthalazone cores is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of classical and emerging methods for this compound synthesis, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
The phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticonvulsant, cardiotonic, and anticancer properties. Historically, the synthesis of these valuable heterocycles has relied on well-established cyclocondensation reactions. However, recent advancements have introduced innovative techniques that promise higher efficiency, greater molecular diversity, and more environmentally friendly processes. This guide benchmarks these new approaches against their classical counterparts.
At a Glance: Performance Comparison of Synthesis Methods
The following table summarizes quantitative data for the synthesis of various this compound derivatives, offering a direct comparison between classical and modern approaches in terms of reaction time, and yield.
| Target Compound | Synthesis Method | Key Reagents | Reaction Conditions | Time | Yield (%) | Reference |
| Classical Methods | ||||||
| Phthalazin-1(2H)-one | Cyclocondensation | Phthalaldehydic acid, Hydrazine hydrate | Acetic acid, Reflux | Several hours | Moderate | |
| 4-Aryl-1(2H)-phthalazinones | Cyclocondensation | 2-Aroylbenzoic acids, Hydrazine hydrate | Ethanol, Reflux | 5 hours | 71% | |
| 2,3-Dihydrophthalazine-1,4-dione | Cyclocondensation | Phthalic anhydride, Hydrazine hydrate | Acetic acid, Reflux | Several hours | Good | |
| Modern Methods | ||||||
| Phthalazinones | Catalyst- and Solvent-Free | Phthalaldehydic acid, Hydrazine derivatives | Heat | 20-60 min | ~100% | [1] |
| 2H-Indazolo[2,1-b]phthalazine-triones | Multicomponent, Ultrasound-assisted | Phthalhydrazide, Aromatic aldehydes, Dimedone | Iodine (catalyst), Solvent-free | Short | Good | [2] |
| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Multicomponent, Solvent-Free | Phthalhydrazide, Aldehyde, Malononitrile | NaHCO₃, 120 °C | 15-30 min | High | [3] |
| Phthalazinones | Microwave-Assisted | o-Bromobenzaldehydes, Arylhydrazines, Mo(CO)₆ | Pd(OAc)₂, BuPAd₂, DMSO, 140 °C | 5-35 min | Excellent | [4] |
Experimental Protocols: A Closer Look at Key Methodologies
Classical Approach: Synthesis of 4-(p-tolyl)phthalazin-1(2H)-one via Cyclocondensation
This protocol describes a typical classical synthesis of a 4-arylphthalazinone from a 2-aroylbenzoic acid and hydrazine.
Materials:
-
2-(4-Methylbenzoyl)benzoic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 2-(4-methylbenzoyl)benzoic acid (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
Hydrazine hydrate (1.5 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux at 90°C for 5 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.
Modern Approach: Microwave-Assisted, Palladium-Catalyzed Synthesis of 2-Phenylphthalazin-1(2H)-one
This protocol exemplifies a modern, efficient synthesis of a this compound derivative.
Materials:
-
2-Bromobenzaldehyde
-
Phenylhydrazine
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-1-adamantyl-n-butylphosphine (BuPAd₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a microwave reactor vial, add 2-bromobenzaldehyde (1 mmol), phenylhydrazine (1.2 mmol), Mo(CO)₆ (1.2 mmol), Pd(OAc)₂ (2 mol%), BuPAd₂ (4 mol%), and Cs₂CO₃ (2.5 mmol).
-
Add DMSO (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 15-30 minutes.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure 2-phenylphthalazin-1(2H)-one.
Visualizing the Synthesis and Mechanism of Action
To better understand the reaction workflows and the biological context of this compound derivatives, the following diagrams are provided.
Many this compound derivatives exhibit their therapeutic effects by inhibiting key enzymes in cellular signaling pathways. For instance, certain phthalazinones are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), PARP inhibition leads to cell death.
Conclusion
While classical methods for this compound synthesis remain valuable for their simplicity and scalability in certain contexts, modern approaches offer significant advantages. Multicomponent reactions, microwave-assisted synthesis, and the use of novel catalytic systems often provide this compound derivatives in higher yields, with shorter reaction times, and under more environmentally benign conditions.[1][2][3][4] The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Highly Atom-Economic, Catalyst-Free, and Solvent-Free Synthesis of Phthalazinones | Semantic Scholar [semanticscholar.org]
- 2. Solvent-free synthesis of 2H-indazolo[2,1-b] phthalazine-triones promoted by cavitational phenomenon using iodine as catalyst | European Journal of Chemistry [eurjchem.com]
- 3. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
Phthalazone Analogs: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For Immediate Release
This guide provides a comparative overview of the cytotoxic effects of various Phthalazone analogs against several human cancer cell lines. The data presented is compiled from recent studies and aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the anticancer potential of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various this compound derivatives across a range of cancer cell lines, as determined by the widely used MTT assay.[1][2] Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 11h | MGC-803 | Gastric Cancer | 2.0 - 4.5 | 5-Fluorouracil | - |
| EC-9706 | Esophageal Carcinoma | 2.0 - 4.5 | 5-Fluorouracil | - | |
| HeLa | Cervical Cancer | 2.0 - 4.5 | 5-Fluorouracil | - | |
| MCF-7 | Breast Cancer | 2.0 - 4.5 | 5-Fluorouracil | - | |
| 6o | HCT-116 | Colon Adenocarcinoma | 7 ± 0.06 | - | - |
| MCF-7 | Breast Cancer | 16.98 ± 0.15 | - | - | |
| 6m | HCT-116 | Colon Adenocarcinoma | 13 ± 0.11 | - | - |
| 6d | HCT-116 | Colon Adenocarcinoma | 15 ± 0.14 | - | - |
| MCF-7 | Breast Cancer | 18.2 ± 0.17 | - | - | |
| 9b | HCT-116 | Colon Adenocarcinoma | 23 ± 0.22 | - | - |
| 7a | HCT-116 | Colon Adenocarcinoma | 6.04 ± 0.30 | - | - |
| MCF-7 | Breast Cancer | 8.8 ± 0.45 | - | - | |
| 7b | HCT-116 | Colon Adenocarcinoma | 13.22 ± 0.22 | - | - |
| MCF-7 | Breast Cancer | 17.9 ± 0.50 | - | - | |
| 12 | Unspecified Cancer | - | More active than cisplatin | Cisplatin | - |
| 13 | Unspecified Cancer | - | More active than cisplatin | Cisplatin | - |
| 11d | MDA-MB-231 | Breast Cancer | 0.92 | Erlotinib | 1.02 |
| MCF-7 | Breast Cancer | 2.1 | Erlotinib | 1.32 | |
| 12c | MDA-MB-231 | Breast Cancer | 1.89 | Erlotinib | 1.02 |
| MCF-7 | Breast Cancer | 1.4 | Erlotinib | 1.32 | |
| 12d | MDA-MB-231 | Breast Cancer | 0.57 | Erlotinib | 1.02 |
| MCF-7 | Breast Cancer | 1.9 | Erlotinib | 1.32 | |
| 9c | HCT-116 | Colon Cancer | 1.58 | Sorafenib | 3.23 |
| 12b | HCT-116 | Colon Cancer | 0.32 | Sorafenib | 3.23 |
| 13c | HCT-116 | Colon Cancer | 0.64 | Sorafenib | 3.23 |
| 2g | Hep G2 | Hepatocellular Carcinoma | 0.18 | Sorafenib | - |
| MCF-7 | Breast Cancer | 0.15 | Sorafenib | - | |
| 4a | Hep G2 | Hepatocellular Carcinoma | 0.09 | Sorafenib | - |
| MCF-7 | Breast Cancer | 0.12 | Sorafenib | - | |
| 4c | A549 | Lung Carcinoma | 9.8 | - | - |
| HeLa | Cervical Carcinoma | 10.1 | - | - |
Experimental Protocols
The evaluation of in vitro cytotoxicity of this compound derivatives is predominantly conducted using standardized cell-based assays.[1]
Cell Culture and Maintenance
Human cancer cell lines are cultured in appropriate growth media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[1][2] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely employed to assess cell viability and proliferation.[1][2]
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). They are then allowed to adhere and grow overnight.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are incubated with the compounds for a specified duration, typically 48 or 72 hours.[1]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[1] The absorbance of the solution is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound analogs using the MTT assay.
Signaling Pathway: Apoptosis Induction
Several this compound derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3][4] The intrinsic apoptosis pathway is a common mechanism activated by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent | Bentham Science [benthamscience.com]
- 4. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of Phthalazone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Phthalazone-based compounds have emerged as a significant class of inhibitors targeting key enzymes in cellular signaling pathways, demonstrating therapeutic potential in oncology and other diseases. This guide provides a comparative overview of the in vitro assays used to validate the efficacy of known this compound-based inhibitors, with a focus on Poly (ADP-ribose) polymerase (PARP) and kinase enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora Kinases. The following sections present quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid in the evaluation and development of these promising therapeutic agents.
Comparative Inhibitory Activity of this compound-Based Compounds
The inhibitory potency of various this compound-based compounds has been extensively evaluated in a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for representative this compound-based inhibitors against their primary targets.
Table 1: this compound-Based PARP Inhibitors
| Compound/Inhibitor | Target | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Olaparib | PARP1 | 1.3 - 5 | - | [1] |
| Compound 23 | PARP1 | Desirable Inhibitory Efficiency | Capan-1 (BRCA2-deficient) | [1] |
| Compound 11c | PARP1 | 97 | A549 (Lung Carcinoma) | |
| DLC-1-6 | PARP1 | <0.2 | - | [2] |
| DLC-49 | PARP1/HDAC1 | 0.53 (PARP1), 17 (HDAC1) | - | [2] |
Table 2: this compound-Based VEGFR-2 Inhibitors
| Compound/Inhibitor | Target | IC50 (nM) | Reference |
| Vatalanib (PTK787) | VEGFR-1, VEGFR-2 | 380 (VEGFR-1), 20 (VEGFR-2) | [3] |
| Compound 2g | VEGFR-2 | 148 | [3] |
| Compound 4a | VEGFR-2 | 196 | [3] |
| Sorafenib (Reference) | VEGFR-2 | - | [3] |
| Compound 12b | VEGFR-2 | 17.8 | [4] |
| Compound 7f | VEGFR-2 | 80 | [5] |
Table 3: this compound-Based Aurora Kinase Inhibitors
| Compound/Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| Phthalazinone pyrazole | Aurora A | 31 | - | [6] |
| Compound 12c | Aurora A, Aurora B | 118 (AurA), 80 (AurB) | HeLa, A549, HepG2, LoVo, HCT116 | [7][8] |
| Compound 17b | Aurora B | 142 | HCT116 | [9] |
| VX-680 (Reference) | Aurora Kinases | - | HeLa, A549, HepG2, LoVo, HCT116 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following are protocols for key experiments cited in the validation of this compound-based inhibitors.
PARP1 Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials: Recombinant human PARP1, activated DNA, biotinylated NAD+, histone H1, 96-well plates coated with streptavidin, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution.
-
Procedure:
-
Add reaction buffer containing activated DNA and histone H1 to the wells of a streptavidin-coated 96-well plate.
-
Introduce serial dilutions of the this compound-based inhibitor to the wells.
-
Add recombinant PARP1 enzyme to initiate the reaction.
-
Add biotinylated NAD+ and incubate to allow for PARylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound-based inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).[10]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-based inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
During this incubation, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), the this compound-based inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[12]
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the diluted inhibitor.[12]
-
Initiate the kinase reaction by adding ATP.[12]
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Aurora Kinase Inhibition Assay
This assay measures the inhibition of Aurora kinase activity.
-
Materials: Recombinant Aurora A or B kinase, kinase assay buffer, ATP, a substrate (e.g., Kemptide), the this compound-based inhibitor, and a detection system like ADP-Glo™.[7][13]
-
Procedure:
-
Prepare serial dilutions of the this compound inhibitor.
-
In a 96-well plate, combine the Aurora kinase, the substrate, and the inhibitor.
-
Start the reaction by adding ATP.
-
After incubation, terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to the kinase activity.[13]
-
Calculate the IC50 from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound-based inhibitors and a typical experimental workflow for their in vitro validation.
Caption: DNA Damage Repair Pathway and PARP Inhibition.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: Role of Aurora Kinases in Mitosis.
Caption: General Workflow for In Vitro Inhibition Assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchhub.com [researchhub.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Critical Role of a Negative Control in Evaluating Phthalazinone-Based Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the development of targeted therapies such as PARP and kinase inhibitors, the use of appropriate controls is paramount to validate experimental findings. While phthalazinone derivatives have emerged as a promising class of therapeutic agents, the inherent biological activity of the core phthalazine structure necessitates the use of a carefully selected negative control to ensure that observed effects are specific to the intended molecular target. This guide provides a comparative framework for the use of a hypothetical, biologically inactive phthalazinone analog as a negative control in key biological assays, contrasting its expected performance with that of active phthalazinone-based inhibitors.
The Challenge of Selecting a Negative Control for Phthalazinone-Based Drugs
The phthalazine and phthalazinone scaffolds are not inert molecular structures. They are known to possess a wide range of biological activities, including anti-inflammatory, antihypertensive, and even cytotoxic effects. Therefore, using the parent phthalazine molecule as a negative control is scientifically unsound. An ideal negative control should be structurally similar to the active compound but lack the specific functional groups that are essential for its biological activity. This ensures that any observed effects in the active compound are not due to the core scaffold or off-target effects.
For the purpose of this guide, we will consider a hypothetical negative control, "Inactive Phthalazinone Analog" (IPA) . This molecule is designed by removing the key pharmacophore from a known active phthalazinone, such as the piperazine ring in the PARP inhibitor Olaparib, which is crucial for its interaction with the PARP enzyme.
Comparative Performance Data
The following tables summarize the expected performance of our hypothetical Inactive Phthalazinone Analog (IPA) against well-characterized, active phthalazinone-based inhibitors in common biological assays.
Table 1: In Vitro PARP1 Inhibition Assay
| Compound | Primary Target | IC50 (nM) | Reference |
| Inactive Phthalazinone Analog (IPA) | PARP1 | > 10,000 (Expected) | - |
| Olaparib | PARP1/2 | 1.3 (PARP1), 0.9 (PARP2) | [1] |
| Rucaparib | PARP1 | 2.3 | [2] |
| Talazoparib | PARP1 | 0.13 | [2] |
| Pamiparib | PARP1/2 | 1.3 (PARP1), 0.9 (PARP2) | [1] |
Table 2: In Vitro Aurora Kinase Inhibition Assay
| Compound | Primary Target | IC50 (nM) | Reference |
| Inactive Phthalazinone Analog (IPA) | Aurora A/B | > 10,000 (Expected) | - |
| Compound 12c | Aurora A/B | 118 (AurA), 80 (AurB) | [3] |
| VX-680 (Reference) | Pan-Aurora | 8.5 - 15.3 µM (in various cell lines) | [3][4] |
Table 3: Cell Viability Assay (BRCA-deficient cell line MDA-MB-436)
| Compound | Assay | IC50 (µM) | Reference |
| Inactive Phthalazinone Analog (IPA) | Cell Viability | > 100 (Expected) | - |
| Olaparib | Cell Viability | ~1 | [2] |
| Rucaparib | Cell Viability | 2.3 | [2] |
| Talazoparib | Cell Viability | 0.13 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1 enzyme activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (including active inhibitors and the Inactive Phthalazinone Analog) dissolved in DMSO
-
DNA-binding fluorescent dye (e.g., PicoGreen™)
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP1 enzyme to all wells except the negative control.
-
Add activated DNA to all wells.
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a PARP inhibitor such as 3-aminobenzamide at a high concentration.
-
Add the fluorescent DNA-binding dye to all wells.
-
Read the fluorescence intensity on a plate reader (Excitation/Emission ~480/520 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of test compounds on the viability of cancer cells.
Materials:
-
BRCA-deficient human cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (including active inhibitors and the Inactive Phthalazinone Analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Plate reader with absorbance capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells. Include wells for a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the context in which these compounds are evaluated, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Phthalazone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of Phthalazone, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is paramount for maintaining a safe and compliant laboratory setting.
Understanding the Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its potential health risks. It is classified as harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Therefore, treating this compound as hazardous waste is a critical first step in its disposal process.
Quantitative Data: this compound Properties
A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C8H6N2O |
| Molar Mass | 146.15 g/mol [2] |
| Melting Point | 183-185°C[1][3] |
| Boiling Point | 337°C[1][4] |
| Appearance | Pale yellow to white crystalline powder[1][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[1] |
| Hazard Symbols | Xn - Harmful[1] |
| Risk Codes | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended, sequential actions for the safe and compliant disposal of this compound waste. This procedure is designed to minimize risk and ensure that all regulatory requirements are met.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible.
2. Waste Identification and Segregation: this compound waste must be segregated and treated as hazardous chemical waste.[5] It is crucial to avoid mixing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Containerization of Waste:
-
Utilize a dedicated, leak-proof container that is chemically compatible with this compound for waste collection. The original product container is often a suitable option.[5]
-
The container must be kept securely closed at all times, except when adding waste.[5]
4. Labeling of Waste Containers: Proper labeling is essential for regulatory compliance and safety. The waste container must be clearly marked with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "119-39-1."
-
The approximate quantity of the waste.
-
The name of the principal investigator or laboratory contact.
-
The date of waste accumulation.
5. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should feature secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[5]
-
Store the waste away from heat, sparks, and open flames.[5]
6. Arranging for Disposal: Once the waste container is full or is no longer needed, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[5][6] Provide them with all the necessary information as indicated on the waste label. The primary method of disposal is typically incineration in a facility equipped with an afterburner and scrubber.[6]
7. Spill and Emergency Procedures: In the event of a this compound spill:
-
For small spills, dampen the solid material with ethanol to prevent dust generation.[7]
-
Carefully sweep up the dampened material and place it in the designated hazardous waste container.[7]
-
Use absorbent paper dampened with ethanol to clean up any remaining residue.[7]
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[7]
-
For larger spills, or if you are uncertain about how to proceed, evacuate the area and contact your EHS department immediately.[5]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final removal.
Caption: Workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for this compound.
References
- 1. chembk.com [chembk.com]
- 2. Phthalazinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound 99 119-39-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Phthalazone
Essential Safety and Handling Guide for Phthalazone
This guide provides critical safety, operational, and disposal protocols for handling this compound (CAS No. 119-39-1). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following procedures are based on established safety data and best practices for handling laboratory chemicals.
Hazard and Exposure Data
This compound is classified as hazardous and requires careful handling.[1] It is harmful if swallowed and may cause irritation.[2][3][4] Adherence to the following safety protocols is mandatory.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1][5][6] | GHS07 |
| Primary Hazards | Irritant.[2] | - |
| Physical State | Crystalline Powder.[4] | White to Yellow |
| Storage Class | 11 - Combustible Solids.[3] | - |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1][7] | - |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[8]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Chemical Splash Goggles | Required when there is a risk of splashing.[8] | |
| Hand Protection | Nitrile Rubber Gloves | Inspect before use.[8] |
| Body Protection | Laboratory Coat | Standard lab coat is required.[8] |
| Closed-toe Shoes | Shoes must cover the entire foot.[8] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a dust mask (e.g., N95) if engineering controls are insufficient, if dust formation occurs, or if irritation is experienced.[1][3] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for safety and compliance.
Safe Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] A laboratory fume hood or other local exhaust ventilation is strongly recommended to prevent dust and aerosol formation.[7][8][9] Ensure safety showers and eyewash stations are readily accessible.[1][10]
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Handling : Avoid contact with eyes, skin, or clothing.[1][8] Do not ingest or inhale the substance.[1][8] Avoid the formation of dust.[1][11] Do not eat, drink, or smoke in areas where this compound is handled.[5][6] Wash hands thoroughly after handling.[5][12]
Disposal Plan
This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Identification : Treat all this compound and contaminated materials as hazardous chemical waste.[10]
-
Containerization : Place waste materials in a dedicated, leak-proof, and clearly labeled container.[1][8][10] The container must be kept closed except when adding waste.[10]
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound" and its CAS number "119-39-1".[10]
-
Arranging Disposal : Dispose of contents and the container at an approved waste disposal plant.[5][6][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Management Protocol
For Small Spills:
-
Restrict Access : Keep unnecessary personnel away.[7]
-
Don PPE : Ensure you are wearing the appropriate personal protective equipment before addressing the spill.[8]
-
Remove Ignition Sources : If applicable, remove all sources of ignition from the area.[2]
-
Containment : Dampen the solid spill material with ethanol to minimize dust.[2]
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2] Use absorbent paper dampened with ethanol to pick up any remaining material.[2]
-
Decontamination : Clean the spill area thoroughly with soap and water.[8]
-
Disposal : Dispose of all contaminated materials, including cleaning materials and any contaminated clothing, as hazardous waste.[2][8]
For Large Spills:
-
Evacuate the area and contact your institution's EHS department or emergency services immediately.[10]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] Rinse mouth.[5][12] Do not induce vomiting.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] If eye irritation persists, get medical advice/attention.[5] |
| Skin Contact | Wash off with soap and plenty of water.[5][7] Take off contaminated clothing and wash it before reuse.[5] |
| Inhalation | Remove to fresh air.[1][11] If symptoms (like coughing or shortness of breath) develop, call a physician.[2] If not breathing, give artificial respiration.[1] |
Procedural Workflow Diagram
The following diagram illustrates the complete lifecycle for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 119-39-1 [sigmaaldrich.com]
- 4. 1(2H)-Phthalazinone, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound | 119-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 119-39-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kmpharma.in [kmpharma.in]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
